4-(1-Aminocyclopropyl)benzonitrile hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-(1-aminocyclopropyl)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-8-1-3-9(4-2-8)10(12)5-6-10;/h1-4H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAXQLMBOWZCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857006 | |
| Record name | 4-(1-Aminocyclopropyl)benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369512-65-1 | |
| Record name | 4-(1-Aminocyclopropyl)benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-aminocyclopropyl)benzonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride
<An In-depth Technical Guide on the Synthesis of 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride >
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Constrained Scaffolds
In the landscape of modern drug discovery, the rational design of molecules with superior efficacy and pharmacokinetic profiles is paramount. The incorporation of conformationally restricted moieties is a well-established strategy to enhance binding affinity and selectivity for biological targets. Among these, the 1-aminocyclopropyl group has emerged as a "privileged scaffold," offering a unique combination of structural rigidity and synthetic accessibility. This guide provides a comprehensive, in-depth exploration of the synthesis of this compound, a key building block for a multitude of pharmacologically active agents.[1][2][3][4][5] We will dissect the nuances of the synthetic route, moving beyond a mere recitation of steps to illuminate the underlying chemical principles and practical considerations that ensure a successful and scalable outcome.
Retrosynthetic Blueprint: A Titanium-Mediated Approach
The most efficient and widely adopted strategy for the synthesis of 1-aminocyclopropanes from nitriles is the Kulinkovich-Szymoniak reaction.[6][7] This powerful transformation leverages the reactivity of a titanacyclopropane intermediate, generated in situ, to effect the cyclopropanation of a nitrile functionality.[6][8][9] Our retrosynthetic analysis, therefore, logically disconnects the target molecule at the C-N and C-C bonds of the cyclopropylamine moiety, leading back to the readily available starting material, 4-cyanobenzonitrile.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Milan System [milansystem.org]
- 4. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]
- 5. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Neo Sience [neosience.com]
- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Kulinkovich Reaction [organic-chemistry.org]
4-(1-Aminocyclopropyl)benzonitrile hydrochloride chemical properties
An In-depth Technical Guide to 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride: Properties, Applications, and Experimental Considerations
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key intermediate in modern medicinal chemistry. The document delves into its fundamental physicochemical properties, spectroscopic characteristics, and chemical reactivity. It further explores the strategic importance of its constituent moieties—the benzonitrile and the aminocyclopropyl groups—in the design of bioactive molecules. Emphasizing practical application, this guide offers detailed protocols for safe handling, storage, and quality control analysis. It is intended as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel pharmaceutical agents.
Introduction: A Unique Scaffold for Drug Discovery
This compound has emerged as a valuable building block in the synthesis of complex molecular architectures for drug discovery.[1][2][3] Its structure is a compelling fusion of two pharmacologically significant motifs: a rigid aminocyclopropyl group and an electronically versatile benzonitrile unit. This combination offers chemists a scaffold to develop compounds with tailored properties for specific biological targets.
The nitrile group, a potent hydrogen bond acceptor and bioisostere for carbonyls and other functional groups, is a well-established pharmacophore found in numerous approved drugs.[4] Its placement on the phenyl ring is crucial for modulating electronic properties and engaging in specific interactions within enzyme active sites.[4] The aminocyclopropyl moiety introduces a three-dimensional, conformationally constrained element. This rigidity can enhance binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.
This guide serves as a senior-level scientific resource, moving beyond basic data to explain the causality behind experimental choices and to provide the field-proven insights necessary for its effective utilization in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's fundamental properties is the cornerstone of its effective use in synthesis and analysis.
Core Chemical Properties
The key identifiers and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(1-aminocyclopropyl)benzonitrile;hydrochloride | PubChem |
| CAS Number | 1369512-65-1 | [5][6][7][8] |
| Molecular Formula | C₁₀H₁₁ClN₂ | [5][6][8] |
| Molecular Weight | 194.66 g/mol | [3][5][8] |
| Appearance | Off-white to light yellow solid | [5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3][5][9] |
Spectroscopic Signature Analysis
While specific experimental spectra are proprietary to individual suppliers, the molecular structure allows for a robust prediction of its spectroscopic characteristics. This predictive analysis is crucial for guiding structural confirmation and purity assessment.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative.
-
Aromatic Region (approx. 7.5-7.9 ppm): The protons on the para-substituted benzene ring will likely appear as two distinct doublets (an AA'BB' system), characteristic of this substitution pattern.[10]
-
Amine Protons (broad signal): The protons of the ammonium group (-NH₃⁺) will likely present as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
-
Cyclopropyl Protons (approx. 1.0-1.8 ppm): The four protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the aliphatic region. Their constrained nature results in distinct geminal and cis/trans coupling constants.[11]
-
-
¹³C NMR Spectroscopy:
-
Nitrile Carbon (approx. 118-125 ppm): The carbon of the nitrile group (C≡N) typically appears in this region.
-
Aromatic Carbons (approx. 110-150 ppm): Four distinct signals are expected for the aromatic carbons due to the para-substitution.
-
Quaternary Cyclopropyl Carbon (approx. 25-35 ppm): The carbon atom bearing the amino and phenyl groups.
-
Cyclopropyl Methylene Carbons (approx. 10-20 ppm): The two CH₂ groups of the cyclopropane ring.
-
-
Infrared (IR) Spectroscopy:
-
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for the benzonitrile moiety.
-
Ammonium Stretch (N-H): A broad and strong absorption band is anticipated in the 2800-3200 cm⁻¹ region, typical for the N-H stretching vibrations of an ammonium salt.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode would show the molecular ion [M+H]⁺ for the free base at an m/z corresponding to the mass of C₁₀H₁₀N₂ (approx. 158.09 Da).[12]
-
Synthesis, Reactivity, and Stability
Conceptual Synthesis Pathway
The synthesis of this compound is a multi-step process that leverages established organic chemistry transformations. While specific industrial routes are proprietary, a logical retrosynthetic approach suggests key reactions. A plausible forward synthesis involves the cyclopropanation of a protected aminobenzonitrile precursor or the introduction of the amino group onto a pre-formed cyclopropylbenzonitrile scaffold.[13]
Caption: Conceptual workflow for the synthesis of the target compound.
Chemical Reactivity and Stability
-
Amine Group: The primary amine, present as its hydrochloride salt, is the most reactive site. It will act as a nucleophile in reactions such as acylation, alkylation, and Schiff base formation after neutralization with a base. This functionality is the primary handle for incorporating the molecule into a larger structure.
-
Nitrile Group: The nitrile is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine under harsh conditions (strong acid/base or potent reducing agents).[4]
-
Stability: The compound is stable under recommended storage conditions.[14] It should be protected from moisture and strong bases, which would neutralize the hydrochloride salt and liberate the more reactive free base. It is incompatible with strong oxidizing agents.[14]
Strategic Role in Medicinal Chemistry
The utility of this compound stems directly from the proven pharmacological roles of its constituent parts.
The Benzonitrile Pharmacophore
The benzonitrile group is far more than a simple structural component; it is a versatile pharmacophore.[4]
-
Enzyme Inhibition: The nitrile's linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic carbonyl groups, making it a key feature in many enzyme inhibitors. For instance, in non-steroidal aromatase inhibitors like Letrozole, the para-substituted nitrile is essential for binding to the enzyme's active site and blocking estrogen synthesis.[4]
-
Bioisosterism: It can serve as a bioisostere for hydroxyl and carboxyl groups, improving metabolic stability and cell permeability while maintaining key hydrogen bonding interactions.[4]
-
Metabolic Robustness: The nitrile group is generally robust and not readily metabolized, which can improve the pharmacokinetic profile of a drug candidate.[4]
The Aminocyclopropyl Moiety: A Rigidity Strategy
The aminocyclopropyl group imparts conformational rigidity, a highly desirable trait in drug design.
-
Enhanced Potency: By locking a key pharmacophore (the amino group) in a defined spatial orientation, the molecule can bind more effectively to its target, avoiding the energetic cost of adopting the correct conformation.
-
Metabolic Considerations: While often stable, cyclopropyl rings can be metabolically targeted. A critical field insight comes from the preclinical development of the anxiolytic drug Panadiplon. Its metabolism produced cyclopropane carboxylic acid, which was found to inhibit mitochondrial fatty acid β-oxidation, leading to a rare but severe form of hepatic toxicity in a specific animal model.[15] This serves as a crucial reminder for researchers to assess the metabolic fate and potential liabilities of cyclopropyl-containing compounds during drug development.
Caption: Role as an intermediate in API synthesis.
Experimental Protocols and Safe Handling
Adherence to strict safety protocols and validated analytical methods is non-negotiable in a professional research environment.
Safety and Handling Protocol
This compound is classified as an irritant.[6][16] All handling must be performed in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles with side shields.[16][17]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][16][18]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Prevent dust formation. Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke in the laboratory.[17]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated (2-8°C) as recommended.[5][9] Store away from incompatible materials such as strong bases and oxidizing agents.[14]
-
First Aid Measures:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16]
-
Quality Control and Analytical Workflow
A self-validating system of protocols ensures the identity and purity of the material before its use in subsequent reactions.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution: Accurately weigh ~1 mg of the compound and dissolve in a known volume (e.g., 10 mL) of diluent (e.g., 50:50 Acetonitrile:Water) to create a standard stock solution.
-
Sample Preparation: Prepare a sample solution at the same concentration as the standard.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the sample chromatogram.
Protocol 2: Structural Confirmation by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).[19]
-
Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the signals and assign the peaks to the corresponding protons based on the expected chemical shifts and coupling patterns described in Section 2.2. The integration ratios should match the number of protons in the structure.
Caption: A typical quality control workflow for an incoming intermediate.
Conclusion
This compound is a sophisticated chemical intermediate whose value is derived from the strategic combination of a rigid aminocyclopropyl scaffold and a versatile benzonitrile pharmacophore. Its application in drug discovery is underpinned by its ability to confer desirable properties of potency, selectivity, and metabolic stability to lead compounds. This guide has provided a detailed technical framework covering its chemical properties, reactivity, and role in medicinal chemistry, alongside essential, field-tested protocols for its safe and effective handling. For the research scientist, a deep understanding of these principles is paramount to unlocking the full potential of this important building block in the development of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(1-aMinocyclopropyl)benzonitrile (Hydrochloride) CAS#: 1369512-65-1 [m.chemicalbook.com]
- 6. 1369512-65-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. appchemical.com [appchemical.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. Benzonitrile(100-47-0) 1H NMR [m.chemicalbook.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]
- 13. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aksci.com [aksci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. echemi.com [echemi.com]
- 19. alpaipars.com [alpaipars.com]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-(1-Aminocyclopropyl)benzonitrile hydrochloride
Preamble: Charting a Course into the Unknown
For the researcher, the allure of a novel small molecule lies not just in its structure, but in the biological secrets it may unlock. 4-(1-Aminocyclopropyl)benzonitrile hydrochloride presents such an enigma. Commercially available primarily as a synthetic intermediate, its own pharmacological or biological mechanism of action remains largely uncharted territory in publicly accessible literature.[1][2][3][4][5][6] This guide, therefore, deviates from a retrospective summary and instead adopts a forward-looking, investigative framework. We will operate from the position of a primary researcher tasked with elucidating the mechanism of this compound for the first time.
This document will leverage established principles of chemical biology and drug discovery to propose a high-probability biological target, and then meticulously outline a comprehensive, multi-stage experimental plan to investigate this hypothesis. We will proceed with the scientific rigor required to build a case from the ground up, transforming a chemical entity of unknown function into a tool for biological inquiry or a potential therapeutic lead.
Our central hypothesis is born from a careful dissection of the molecule's key structural features: the aminocyclopropyl group and the benzonitrile moiety. The former is a known feature in inhibitors of certain plant enzymes, while the latter is a versatile pharmacophore.[7][8][9]
Part 1: Deconstruction of a Molecule and Formulation of a Central Hypothesis
The structure of this compound offers two primary points of departure for our investigation.
-
The 1-Aminocyclopropane Moiety: This rigid, three-membered ring with a primary amine is structurally reminiscent of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene. In plants, the enzyme ACC synthase (ACS) catalyzes the conversion of S-adenosylmethionine (SAM) to ACC.[7][8] It is therefore plausible that our compound could act as a mimic of ACC or its precursors, potentially inhibiting enzymes involved in amino acid or hormone metabolism.
-
The Benzonitrile Group: The nitrile group is a potent hydrogen bond acceptor and can serve as a bioisostere for carbonyl or hydroxyl groups.[9] Its presence in numerous approved drugs underscores its importance as a pharmacophore, often critical for binding to enzyme active sites. For instance, benzonitriles are key components of non-steroidal aromatase inhibitors where the nitrile group is essential for enzymatic inhibition.[9]
Central Hypothesis:
Based on the structural analogy to ACC, our primary hypothesis is that This compound acts as an inhibitor of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) or a related pyridoxal phosphate (PLP)-dependent enzyme involved in amino acid metabolism. The benzonitrile moiety likely contributes to the binding affinity and specificity for the target enzyme.
This hypothesis provides a clear and testable starting point for our experimental journey.
Part 2: A Phased Experimental Approach to Elucidating the Mechanism of Action
We will employ a three-phased approach, beginning with broad, target-agnostic screening and progressively narrowing our focus to specific enzymatic assays and cellular validation.
Phase 1: Initial Target Identification and Validation
The first phase is designed to rapidly assess the compound's general bioactivity and identify a likely class of targets.
Experimental Workflow: Phase 1
Caption: Phase 1 Experimental Workflow.
Detailed Protocols:
Protocol 2.1: In Vitro 1-Aminocyclopropane-1-Carboxylic Acid Synthase (ACS) Inhibition Assay
-
Objective: To directly measure the inhibitory effect of this compound on ACS activity.
-
Principle: Recombinant ACS enzyme is incubated with its substrate, S-adenosylmethionine (SAM), in the presence and absence of the test compound. The production of the product, ACC, is quantified.
-
Methodology:
-
Express and purify recombinant ACS (e.g., from Arabidopsis thaliana or a mammalian homolog if one is identified).
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 10 µM pyridoxal phosphate).
-
Create a serial dilution of this compound (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, combine the reaction buffer, ACS enzyme (e.g., 50 nM), and the test compound at various concentrations.
-
Initiate the reaction by adding SAM (e.g., at its Km value).
-
Incubate for a fixed time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Quench the reaction (e.g., by adding a strong acid).
-
Quantify the amount of ACC produced using a validated method, such as HPLC with derivatization or a coupled-enzyme colorimetric assay.
-
Calculate the percent inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Phase 2: Mechanistic Characterization of Enzyme Inhibition
Assuming Phase 1 confirms ACS (or another enzyme) as a direct target, Phase 2 will dissect the nature of this inhibition.
Experimental Workflow: Phase 2
Caption: Phase 2 Experimental Workflow.
Detailed Protocols:
Protocol 2.2: Enzyme Kinetic Analysis
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Methodology:
-
Perform the in vitro ACS activity assay as described in Protocol 2.1.
-
Set up multiple experimental sets. In each set, use a fixed concentration of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Within each set, vary the concentration of the substrate, SAM, over a wide range (e.g., 0.1x Km to 10x Km).
-
Measure the initial reaction velocity (v) for each combination of inhibitor and substrate concentration.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk) or by fitting directly to the Michaelis-Menten equation modified for different inhibition models.
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition. For example, in competitive inhibition, Km increases while Vmax remains unchanged.
-
Phase 3: Cellular and In Vivo Target Engagement
The final phase aims to confirm that the compound engages its target in a biological system and elicits a corresponding cellular response.
Experimental Workflow: Phase 3
Caption: Phase 3 Experimental Workflow.
Part 3: Data Interpretation and Presentation
Throughout this investigation, rigorous data analysis and clear presentation are paramount.
Quantitative Data Summary
All quantitative data, such as IC50 values and kinetic parameters, should be summarized in tables for easy comparison.
Table 1: Hypothetical Results from Enzyme Inhibition Assays
| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |
| 4-(1-Aminocyclopropyl)benzonitrile HCl | ACS | 1.5 ± 0.2 | Competitive |
| Control Compound (AVG) | ACS | 0.8 ± 0.1 | Competitive |
| Analog 1 (lacks nitrile) | ACS | > 100 | N/A |
| Analog 2 (lacks cyclopropyl) | ACS | > 100 | N/A |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion: From Hypothesis to Mechanistic Understanding
This technical guide has outlined a systematic and robust pathway for elucidating the mechanism of action of this compound. By starting with a structurally informed hypothesis and employing a phased experimental approach, a researcher can move from a state of no knowledge to a deep, mechanistic understanding of this compound's biological activity. The described protocols and workflows represent a gold-standard approach in chemical biology and drug discovery, ensuring that the generated data is both reliable and insightful. This investigative journey holds the potential to uncover a novel chemical probe for studying amino acid metabolism or a starting point for the development of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. targetmol.cn [targetmol.cn]
- 4. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]
- 5. This compound | 药物中间体 | MCE [medchemexpress.cn]
- 6. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Neo Sience [neosience.com]
- 7. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel inhibitors of 1-aminocyclopropane-1-carboxylic acid synthase by chemical screening in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1-aminocyclopropyl)benzonitrile hydrochloride, a pivotal building block in modern medicinal chemistry. While the specific historical discovery of this compound is not extensively documented in publicly accessible literature, its emergence is intrinsically linked to the broader development and appreciation of the cyclopropylamine motif as a valuable pharmacophore. This guide will delve into the synthetic pathways to construct this unique molecule, its physicochemical properties, and its critical role as an intermediate in the synthesis of complex pharmaceutical agents. We will explore the causality behind synthetic choices, provide detailed experimental protocols for analogous transformations, and present characterization data in a clear, accessible format.
Introduction: The Strategic Value of the Aminocyclopropylbenzonitrile Scaffold
The fusion of a cyclopropylamine ring with a benzonitrile moiety in this compound creates a molecule of significant interest to the pharmaceutical industry. The cyclopropyl group, a three-membered carbocycle, is a highly prized structural motif in drug design. Its inherent ring strain and unique electronic properties can confer a range of beneficial effects on drug candidates, including enhanced potency, improved metabolic stability, and modulation of physicochemical properties. The primary amine on the cyclopropane ring provides a key reactive handle for further molecular elaboration, allowing for its incorporation into a wide array of larger, more complex drug architectures.
The benzonitrile group, on the other hand, serves as a versatile pharmacophore and a synthetic precursor. The nitrile functionality can participate in various chemical transformations and can act as a bioisostere for other functional groups, influencing the electronic and steric profile of a molecule. The para-substitution pattern on the benzene ring provides a rigid scaffold for directing substituents toward specific binding pockets in biological targets.
Given these advantageous features, this compound has emerged as a valuable intermediate for the synthesis of diverse active pharmaceutical ingredients (APIs).[1][2][3] This guide will provide the necessary technical details for researchers to effectively utilize this compound in their drug discovery programs.
A History Forged in Synthetic Innovation
A singular, documented moment of discovery for this compound is not readily found in the annals of chemical literature. Instead, its history is one of gradual emergence, driven by the parallel advancements in the synthesis of its core components: the 1-aryl-1-aminocyclopropane unit and the substituted benzonitrile.
The synthetic community has long sought efficient methods to construct the sterically demanding and electronically unique cyclopropylamine core. Early methods often involved multi-step sequences with harsh reaction conditions. However, the development of novel cyclopropanation reactions and more efficient amination protocols has made this valuable motif more accessible.
Similarly, the synthesis of functionalized benzonitriles has evolved significantly. Classical methods have been refined, and new catalytic systems have been introduced, allowing for the precise introduction of the nitrile group onto aromatic rings. The convergence of these synthetic advancements paved the way for the creation of versatile building blocks like this compound, which encapsulates the desirable properties of both structural motifs. Its availability as a commercial intermediate underscores its recognized utility in the rapid and efficient synthesis of drug candidates.[4][5][6]
Synthetic Strategies and Methodologies
The synthesis of this compound can be approached through several strategic disconnections. A common and logical approach involves the construction of the aminocyclopropane ring onto a pre-existing benzonitrile scaffold.
A plausible synthetic route, based on established chemical principles, would start from 4-cyanobenzoyl cyanide. This is a representative pathway, and specific conditions may require optimization.
Representative Synthetic Protocol
Step 1: Synthesis of 1-(4-cyanophenyl)cyclopropanecarbonitrile
This step involves a cyclopropanation reaction. A variety of methods can be employed, including the use of a phase-transfer catalyst with a suitable dihaloalkane.
-
Reactants: 4-cyanobenzyl cyanide, 1,2-dibromoethane, sodium hydroxide, phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Solvent: Dichloromethane or a similar inert solvent.
-
Procedure:
-
To a stirred solution of 4-cyanobenzyl cyanide and the phase-transfer catalyst in the solvent, add a concentrated aqueous solution of sodium hydroxide.
-
Add 1,2-dibromoethane dropwise at room temperature.
-
Stir the reaction mixture vigorously at ambient temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 1-(4-cyanophenyl)cyclopropanecarbonitrile, which can be purified by column chromatography.
-
Step 2: Hydrolysis of the Nitrile to the Amine
The final step involves the reduction of the newly introduced nitrile on the cyclopropane ring to the primary amine.
-
Reactants: 1-(4-cyanophenyl)cyclopropanecarbonitrile, a suitable reducing agent (e.g., Lithium Aluminum Hydride (LAH) or catalytic hydrogenation).
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (for LAH reduction).
-
Procedure (using LAH):
-
To a stirred suspension of LAH in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(4-cyanophenyl)cyclopropanecarbonitrile in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
The hydrochloride salt of 4-(1-aminocyclopropyl)benzonitrile is typically an off-white to pale yellow solid.[4] Proper characterization is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClN₂ |
| Molecular Weight | 194.66 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |
Spectroscopic Data (Predicted and Representative):
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~9.1 (br s, 3H, -NH₃⁺), 7.8-7.6 (m, 4H, Ar-H), 1.6-1.4 (m, 4H, cyclopropyl-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~170 (C-NH₂), 145 (Ar-C), 132 (Ar-CH), 128 (Ar-CH), 118 (CN), 112 (Ar-C-CN), 35 (C-NH₂), 15 (cyclopropyl-CH₂).
-
IR (KBr, cm⁻¹): ~3000-2800 (N-H stretch), 2225 (C≡N stretch), 1600, 1500 (aromatic C=C stretch).
-
Mass Spectrometry (ESI+): m/z = 159.09 [M+H]⁺ (for the free base).
Role in Medicinal Chemistry and Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The primary amine provides a nucleophilic center for the formation of amides, ureas, sulfonamides, and other functional groups commonly found in pharmaceuticals. The benzonitrile moiety can be a key pharmacophoric element or can be further transformed, for example, into a tetrazole ring, which is a common carboxylic acid bioisostere.
The rigid cyclopropyl linker positions the phenyl ring in a defined orientation, which can be critical for achieving high-affinity binding to a biological target. The overall structure is a valuable starting point for library synthesis in lead optimization campaigns.
Signaling Pathway Interaction Diagram (Hypothetical)
The utility of this building block is in its incorporation into larger molecules that target specific biological pathways. For instance, a hypothetical inhibitor designed using this scaffold might target a protein kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound stands as a testament to the power of synthetic chemistry in providing enabling tools for drug discovery. While its own discovery may not be a landmark event, its utility is undeniable. The convergence of robust synthetic methods for constructing cyclopropylamines and functionalized aromatics has delivered a building block that offers a unique combination of rigidity, reactivity, and desirable physicochemical properties. For researchers in medicinal chemistry, a thorough understanding of its synthesis and reactivity is paramount for its effective deployment in the quest for novel therapeutics. This guide has provided a foundational understanding of this important intermediate, from its synthetic origins to its potential applications, empowering scientists to leverage its full potential in their research endeavors.
References
- 1. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. 4-(1-aMinocyclopropyl)benzonitrile (Hydrochloride) CAS#: 1369512-65-1 [chemicalbook.com]
- 5. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]
- 6. 1369512-65-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
An In-Depth Technical Guide to Elucidating the Biological Targets of 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 4-(1-Aminocyclopropyl)benzonitrile hydrochloride. Rather than presenting a rigid set of instructions, this document offers a strategic, in-depth exploration of the scientific rationale and experimental methodologies required for a thorough investigation of this molecule's mechanism of action.
Part 1: Foundational Analysis of this compound
This compound is a synthetic compound recognized primarily as a chemical intermediate.[1][2][3][4] Its therapeutic potential remains largely unexplored, presenting a unique opportunity for target discovery. A thorough understanding of its constituent chemical motifs provides the logical starting point for our investigation.
The molecule is characterized by two key structural features: a benzonitrile group and a 1-aminocyclopropyl moiety . The benzonitrile scaffold is a well-established pharmacophore found in a multitude of biologically active molecules, prized for its favorable pharmacokinetic properties and its ability to engage with biological targets.[5] The nitrile group, being highly electron-withdrawing, influences the electronic properties of the benzene ring and can participate in crucial interactions with protein active sites.[5] The 1-aminocyclopropyl group, a constrained amino acid analogue, offers structural rigidity that can confer high binding affinity and selectivity for specific protein targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClN₂ |
| Molecular Weight | 194.66 g/mol |
| CAS Number | 1369512-65-1 |
| Appearance | Off-white to light solid |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |
Part 2: Hypothesis-Driven Target Exploration
The chemical architecture of this compound allows us to formulate several compelling hypotheses regarding its potential biological targets. This approach, grounded in the known pharmacology of its structural components, provides a rational basis for the experimental design that follows.
The Benzonitrile Moiety: A Gateway to Enzyme Inhibition
The benzonitrile group is a privileged scaffold in medicinal chemistry, known to interact with a diverse range of enzymes.[6] Its ability to act as a hydrogen bond acceptor and its role as a bioisostere for other functional groups make it a versatile component in drug design.[6] Based on existing literature, we can prioritize three major classes of enzymes as potential targets:
-
Protein Kinases: Numerous kinase inhibitors incorporate a benzonitrile moiety.[7][8][9] This group can interact with the hinge region of the kinase ATP-binding site or other allosteric sites.[8][] The diversity of the human kinome suggests that this compound could exhibit inhibitory activity against one or more kinase families.
-
Aromatase (CYP19A1): Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, feature a nitrile group that is essential for their inhibitory activity.[7][11][12][13] This group is thought to mimic the carbonyl group of the natural substrate, androstenedione, by acting as a hydrogen bond acceptor in the enzyme's active site.[11]
-
Dipeptidyl Peptidase-4 (DPP-4): Several DPP-4 inhibitors, used in the treatment of type 2 diabetes, contain a benzonitrile group.[14][15][16][17] This moiety can engage in key interactions within the S1 subsite of the DPP-4 active site.
The 1-Aminocyclopropyl Moiety: A Constrained Amino Acid Mimic
The 1-aminocyclopropyl group is a rigid analogue of amino acids, a feature that can enhance binding to enzyme active sites. Its most notable role is as a key component of inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase .[18][19] This enzyme, crucial for ethylene biosynthesis in plants, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. While ACC synthase is a plant enzyme, the ability of the aminocyclopropyl group to be recognized by PLP-dependent enzymes suggests that human enzymes of this class could be potential targets.
Potential for Off-Target Effects: A Lesson from Panadiplon
A critical aspect of drug development is the early identification of potential toxicities. The experimental anxiolytic drug, panadiplon, which also contains a cyclopropane ring, was found to have a cyclopropane carboxylic acid metabolite that induces mitochondrial toxicity by inhibiting fatty acid beta-oxidation.[1][20] This leads to a Reye's Syndrome-like idiosyncratic response.[1] This precedent underscores the importance of investigating the metabolic fate of this compound and assessing its potential for mitochondrial toxicity.
Part 3: A Systematic Approach to Target Identification and Validation
We will now outline a multi-pronged strategy to identify and validate the biological targets of this compound, beginning with computational methods and progressing to experimental validation.
In Silico Target Prediction: A First Look into the Target Landscape
Computational, or in silico, methods offer a rapid and cost-effective way to generate initial hypotheses about a compound's biological targets.[2][3][21] These approaches leverage large databases of known ligand-target interactions to predict the most likely targets for a novel compound based on structural similarity.
Caption: Workflow for in silico target prediction.
-
Obtain the SMILES String: Convert the chemical structure of 4-(1-aminocyclopropyl)benzonitrile into its SMILES (Simplified Molecular-Input Line-Entry System) representation.
-
Select a Prediction Tool: Utilize a web-based tool such as SwissTargetPrediction.[22] These platforms compare the query molecule to a library of known active compounds.
-
Submit the Query: Input the SMILES string into the selected tool and initiate the prediction process.
-
Analyze the Results: The output will be a list of potential targets, ranked by probability. Scrutinize this list, paying close attention to targets that align with the hypotheses generated in Part 2 (e.g., kinases, aromatase, DPP-4).
-
Prioritize for Experimental Validation: Select the top 5-10 most promising targets for follow-up experimental validation.
Biochemical Assays: Direct Interrogation of Hypothesized Targets
The prioritized list of potential targets from the in silico screen should be subjected to direct biochemical testing. This provides the first layer of experimental evidence for a direct interaction between the compound and a purified protein.
-
Select a Kinase Panel: Choose a broad panel of recombinant human kinases, ensuring representation from different families of the kinome.
-
Primary Screen: Perform a primary screen of this compound at a single high concentration (e.g., 10 µM) against the entire kinase panel. The assay should measure the phosphorylation of a substrate, typically using a fluorescence- or luminescence-based readout.
-
Identify Hits: Define a "hit" as any kinase whose activity is inhibited by a certain threshold (e.g., >50%) in the primary screen.
-
Dose-Response Analysis: For each hit, perform a dose-response experiment by incubating the kinase with a serial dilution of the compound.
-
Determine IC₅₀ Values: From the dose-response curves, calculate the half-maximal inhibitory concentration (IC₅₀) for each hit kinase. This provides a quantitative measure of the compound's potency.
-
Obtain Recombinant Aromatase: Use human recombinant aromatase, often in the form of microsomes from cells overexpressing the enzyme.
-
Assay Principle: A common method involves measuring the conversion of a fluorescent substrate to a fluorescent product.
-
Incubation: Incubate the recombinant aromatase with the fluorescent substrate and varying concentrations of this compound. Include a known aromatase inhibitor (e.g., letrozole) as a positive control.
-
Measurement: After the incubation period, measure the fluorescence of the product.
-
Calculate IC₅₀: Determine the IC₅₀ value from the dose-response curve.
-
Obtain Recombinant DPP-4: Use purified, recombinant human DPP-4 enzyme.
-
Assay Principle: Utilize a fluorogenic substrate, such as Gly-Pro-AMC, which releases a fluorescent product upon cleavage by DPP-4.
-
Incubation: Incubate the recombinant DPP-4 with the fluorogenic substrate and varying concentrations of this compound. Include a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.
-
Measurement: Monitor the increase in fluorescence over time.
-
Calculate IC₅₀: Determine the IC₅₀ value from the dose-response curve.
Chemical Proteomics: An Unbiased Approach to Target Discovery
While hypothesis-driven approaches are powerful, they are inherently biased towards known targets. Chemical proteomics offers an unbiased strategy to identify the full spectrum of protein targets for a compound within a complex biological system, such as a cell lysate or even in live cells.[4][5][6][23][24]
Caption: Workflow for chemical proteomics-based target identification.
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to 4-(1-aminocyclopropyl)benzonitrile. The attachment point should be chosen carefully to minimize disruption of potential protein binding.
-
Cell Culture and Lysis: Culture a relevant human cell line (e.g., a cancer cell line if anticancer activity is suspected) and prepare a native protein lysate.
-
Probe Incubation: Incubate the cell lysate with the biotinylated probe. As a control, incubate a separate aliquot of lysate with the probe in the presence of a large excess of the free, untagged compound. This competition control is crucial for distinguishing specific binders from non-specific ones.
-
Affinity Capture: Add streptavidin-coated beads to the lysates to capture the biotinylated probe and any bound proteins.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Then, elute the specifically bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that were significantly enriched in the probe-treated sample compared to the competition control. These proteins are your high-confidence target candidates.
Target Validation in a Cellular Context
Once high-confidence targets have been identified through biochemical and/or proteomic screens, it is essential to validate these findings in a cellular context. This step confirms that the compound engages with its target in a living system and elicits a functional response.
-
Select a Method: A cellular thermal shift assay (CETSA) is a powerful technique to confirm target engagement. This method is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction (containing undenatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western blotting.
-
Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound confirms direct target engagement in the cellular environment.
Part 4: Assessing the Potential for Off-Target Toxicity
As highlighted by the panadiplon case, it is prudent to investigate potential toxicity mechanisms early in the drug discovery process. Given the presence of the cyclopropane moiety, an assessment of mitochondrial function is warranted.
-
Cell Culture: Culture a human liver cell line, such as HepG2, as the liver is a primary site of drug metabolism and toxicity.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for different durations.
-
Mitochondrial Respiration Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. Assess basal respiration, ATP-linked respiration, and maximal respiration. A decrease in these parameters indicates mitochondrial dysfunction.
-
Mitochondrial Membrane Potential Assay: Use a fluorescent dye, such as TMRE or TMRM, to measure the mitochondrial membrane potential by flow cytometry or fluorescence microscopy. A loss of membrane potential is an early marker of mitochondrial damage.
-
Fatty Acid Oxidation Assay: Measure the rate of fatty acid oxidation by providing cells with radiolabeled palmitate and measuring the production of radiolabeled CO₂ or acid-soluble metabolites. Inhibition of this pathway would be a significant finding, echoing the toxicity mechanism of panadiplon's metabolite.[1][20]
Part 5: Conclusion and Path Forward
This technical guide has provided a comprehensive, multi-faceted strategy for elucidating the biological targets of this compound. By integrating hypothesis-driven approaches based on its chemical structure with unbiased, discovery-oriented techniques, researchers can build a robust case for the compound's mechanism of action. The emphasis on cellular validation and early toxicity assessment ensures a high degree of scientific rigor and enhances the translational potential of the findings.
The successful identification of a validated biological target is a critical milestone in the drug discovery process. It opens the door to subsequent studies, including structure-activity relationship (SAR) optimization to improve potency and selectivity, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and in vivo efficacy studies in relevant disease models. This systematic approach will undoubtedly accelerate the journey of this compound from a chemical intermediate to a potential therapeutic agent.
References
- 1. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 3. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Learn How Proteomics Can Advance Drug Development - MetwareBio [metwarebio.com]
- 5. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 6. What is the role of proteomics in drug discovery? [synapse.patsnap.com]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrile - Wikipedia [en.wikipedia.org]
- 13. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
- 14. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ACC Synthase [biology.kenyon.edu]
- 20. Disruption of mitochondrial activities in rabbit and human hepatocytes by a quinoxalinone anxiolytic and its carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 23. sapient.bio [sapient.bio]
- 24. Proteomics study isolates drug targets [asbmb.org]
An In-depth Technical Guide to 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(1-aminocyclopropyl)benzonitrile hydrochloride, a key structural motif in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and the biological significance of its derivatives and analogs, offering insights for researchers and professionals in drug discovery and development.
Introduction: The Significance of the 4-(1-Aminocyclopropyl)benzonitrile Scaffold
The unique combination of a cyclopropylamine moiety and a benzonitrile group within the 4-(1-aminocyclopropyl)benzonitrile scaffold imparts a desirable set of properties for drug design. The cyclopropyl ring introduces conformational rigidity, which can enhance binding affinity and selectivity to biological targets.[1] Concurrently, the benzonitrile functional group, a versatile pharmacophore, is known to participate in various non-covalent interactions with protein targets and can serve as a bioisostere for other functional groups.[2] This combination makes this compound and its derivatives valuable intermediates in the synthesis of a wide range of biologically active compounds.[3][4]
Synthesis and Chemical Properties
A potential synthetic pathway could involve the following key transformations:
-
Starting Material: 4-Cyanobenzyl bromide.
-
Introduction of the Cyclopropyl Moiety: Reaction with a suitable cyclopropanating agent.
-
Formation of the Amine: Conversion of a precursor functional group (e.g., a nitro or cyano group on the cyclopropane ring) to the primary amine.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
It is crucial to meticulously control reaction conditions at each step to ensure optimal yield and purity.
Chemical and Physical Properties
Based on available data, this compound presents as an off-white to light yellow solid.[5]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClN₂ | [5] |
| Molecular Weight | 194.66 g/mol | [5] |
| Purity (HPLC) | ≥98% | [5] |
| CAS Number | 1369512-65-1 | [5] |
Biological Activities and Therapeutic Potential
The 4-(1-aminocyclopropyl)benzonitrile scaffold is a key component in a variety of compounds with demonstrated biological activity. The nitrile group can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group, which is crucial for the interaction of many drugs with their protein targets.[2] The cyclopropylamine moiety, on the other hand, is found in numerous enzyme inhibitors and receptor modulators.
Derivatives of this scaffold have shown potential in several therapeutic areas:
-
Enzyme Inhibition: The structural features of 4-(1-aminocyclopropyl)benzonitrile derivatives make them promising candidates for the development of inhibitors for various enzymes, including kinases, xanthine oxidase, and metallo-β-lactamases.
-
Receptor Modulation: Analogs of this compound have been investigated as selective androgen receptor modulators (SARMs).
-
Oncology: Benzonitrile-containing compounds have been explored as aromatase inhibitors for the treatment of estrogen-dependent cancers.[2]
-
Contraceptives: The nitrile group has been shown to mimic the key interactions of progesterone with its receptor, leading to the development of non-steroidal contraceptive agents.[2]
The following diagram illustrates the key structural features contributing to the biological activity of this scaffold.
Caption: Key structural features of the 4-(1-aminocyclopropyl)benzonitrile scaffold and their contributions to biological activity.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is paramount in optimizing lead compounds. For 4-(1-aminocyclopropyl)benzonitrile derivatives, modifications at several positions can significantly impact their biological activity.
-
Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring can influence the molecule's interaction with the target protein. Electron-withdrawing groups can enhance the hydrogen bonding capability of the nitrile nitrogen.
-
Modification of the Cyclopropyl Ring: Introducing substituents on the cyclopropyl ring can alter the compound's stereochemistry and conformational preferences, which can lead to improved target selectivity.
-
Derivatization of the Amino Group: The primary amine offers a convenient handle for further chemical modifications, such as acylation or alkylation, to explore new interactions with the binding pocket.
A systematic exploration of these modifications is crucial for the rational design of more potent and selective drug candidates.
Experimental Protocols
Proposed Synthesis of this compound
This proposed protocol is based on established chemical transformations for similar molecular structures.
Step 1: Synthesis of 1-(4-cyanophenyl)cyclopropanecarbonitrile
-
To a solution of 4-cyanobenzyl cyanide in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a strong base (e.g., sodium hydride or LDA) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
After stirring for a specified time, add 1,2-dibromoethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitrile to the Primary Amine
-
Dissolve the 1-(4-cyanophenyl)cyclopropanecarbonitrile in a suitable solvent (e.g., anhydrous diethyl ether or THF).
-
Add a reducing agent (e.g., lithium aluminum hydride or borane-tetrahydrofuran complex) portion-wise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Filter the resulting precipitate and wash with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-(1-aminocyclopropyl)benzonitrile.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 4-(1-aminocyclopropyl)benzonitrile in a suitable solvent (e.g., diethyl ether or methanol).
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to afford this compound.
The following flowchart illustrates the proposed synthetic workflow.
Caption: A proposed workflow for the synthesis of this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for purity analysis.[5]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The spectra should be consistent with the expected structure of this compound. Key signals to look for include the aromatic protons of the benzonitrile ring and the characteristic signals of the cyclopropyl protons.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its unique structural and electronic properties offer significant advantages in drug design. Future research should focus on the development of efficient and scalable synthetic routes to access a diverse library of analogs. Systematic SAR studies, guided by computational modeling and in vitro and in vivo testing, will be crucial in identifying potent and selective drug candidates for various therapeutic targets. The continued exploration of this versatile scaffold holds great potential for the discovery of next-generation medicines.
References
- 1. Separation of Benzonitrile, 4-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to the Solubility and Stability of 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of a Privileged Scaffold
The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry, celebrated for its ability to impart conformational rigidity and metabolic stability, thereby enhancing the pharmacological profiles of drug candidates.[1] 4-(1-Aminocyclopropyl)benzonitrile hydrochloride, a molecule integrating this privileged scaffold with a benzonitrile group, presents a unique set of physicochemical properties that are critical to understand for its successful application in drug discovery and development.[2][3][4] This guide offers a comprehensive exploration of the solubility and stability of this compound, providing not just data and protocols, but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.
Section 1: The Solubility Profile of this compound
A thorough understanding of a compound's solubility is fundamental to its journey from a laboratory curiosity to a viable therapeutic agent.[5] Poor solubility can hinder absorption, lead to unreliable in vitro assay results, and create significant formulation challenges.[5][6] This section delves into the solubility characteristics of this compound, offering both theoretical considerations and practical experimental approaches.
Theoretical Considerations: A Molecule of Dichotomous Nature
The solubility of this compound is governed by the interplay of its structural features:
-
The Hydrophilic Amine and Hydrochloride Salt: The primary amine, protonated as a hydrochloride salt, significantly contributes to aqueous solubility through ion-dipole interactions with water molecules.
-
The Lipophilic Benzene and Cyclopropyl Groups: The benzonitrile and cyclopropyl moieties introduce lipophilic character, favoring solubility in organic solvents.
This dual nature suggests that the compound's solubility will be highly dependent on the solvent system's polarity and pH.
Experimental Determination of Solubility: Kinetic vs. Thermodynamic Approaches
Two primary types of solubility measurements are pertinent in a drug discovery context: kinetic and thermodynamic solubility.[7][8]
-
Kinetic Solubility: This high-throughput screening method provides a rapid assessment of a compound's dissolution from a DMSO stock solution into an aqueous buffer.[7][8][9][10] It is invaluable for early-stage compound selection and for diagnosing potential issues in bioassays.[7][8]
-
Thermodynamic Solubility: This method measures the equilibrium solubility of a solid compound in a given solvent, representing the true saturation point.[5][6][11] It is a critical parameter for pre-formulation and late-stage development.[5]
Table 1: Experimentally Determined Solubility of this compound (Hypothetical Data for Illustrative Purposes)
| Solvent System | Solubility Type | Method | Concentration (µg/mL) | Temperature (°C) |
| Phosphate Buffered Saline (PBS), pH 7.4 | Kinetic | Nephelometry | > 150 | 25 |
| Simulated Gastric Fluid (SGF), pH 1.2 | Thermodynamic | Shake-Flask (LC-MS) | ~5000 | 37 |
| Simulated Intestinal Fluid (FaSSIF), pH 6.5 | Thermodynamic | Shake-Flask (LC-MS) | ~200 | 37 |
| Methanol | Thermodynamic | Shake-Flask (UV-Vis) | > 10000 | 25 |
| Acetonitrile | Thermodynamic | Shake-Flask (UV-Vis) | ~500 | 25 |
| Dichloromethane | Thermodynamic | Shake-Flask (UV-Vis) | < 50 | 25 |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol outlines a robust method for determining the thermodynamic solubility of this compound.
Rationale: The shake-flask method, incubated to equilibrium, provides the most accurate measure of thermodynamic solubility.[12] The use of HPLC-UV for quantification offers high selectivity and sensitivity.[6][13]
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.[14]
-
-
Sample Preparation:
-
After equilibration, allow the undissolved solid to settle by letting the vials stand or by centrifugation.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze both the filtered supernatant and the standard solutions using a validated HPLC-UV method.
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated solution.
-
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: A streamlined workflow for determining thermodynamic solubility.
Section 2: The Stability Profile of this compound
Ensuring the stability of an active pharmaceutical ingredient (API) is paramount for its safety and efficacy.[15][16] Stability testing provides critical information about how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[17][18][19]
Intrinsic Stability and Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways:
-
Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, potentially converting to a carboxylic acid or an amide intermediate.[20][21] This is a common degradation pathway for many pharmaceutical compounds.[21]
-
Oxidation of the Amine Group: The primary amine on the cyclopropyl ring could be susceptible to oxidation.
-
Cyclopropyl Ring Opening: While generally stable, the strained cyclopropyl ring can undergo ring-opening reactions under certain conditions, especially when adjacent to an amine.[22]
The nitrile group in many pharmaceuticals is often metabolically robust and passes through the body unchanged.[23] However, positioning the nitrile on a quaternary carbon, as in this molecule, is a strategy to prevent oxidation at the nitrile-bearing carbon and subsequent cyanide release.[23]
Forced Degradation Studies (Stress Testing)
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the API to conditions more severe than accelerated stability testing.[15][24][25] These studies are essential for:
-
Determining the intrinsic stability of the molecule.[15][16][17][18][19][26]
-
Validating the stability-indicating power of analytical methods.[15][17][18][19]
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | To assess susceptibility to degradation in acidic environments.[24] |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | To evaluate stability in alkaline conditions.[24] |
| Oxidation | 3% H₂O₂, RT, 24h | To investigate the potential for oxidative degradation.[24] |
| Thermal Degradation | 80°C, 75% RH, 48h | To determine the impact of heat and humidity.[17][18][19][24] |
| Photostability | ICH Q1B conditions | To assess degradation upon exposure to light.[24] |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study on this compound.
Rationale: A systematic investigation across various stress conditions is necessary to build a comprehensive stability profile. The use of a stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media (acid, base, water for thermal and photolytic stress, and a solution of hydrogen peroxide for oxidative stress).[24]
-
-
Stress Application:
-
Expose the solutions to the conditions outlined in Table 2. Include a control sample stored under normal conditions.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of each solution, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method capable of resolving the parent drug from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition. A degradation of 5-20% is generally considered appropriate for identifying degradation products.[24]
-
Characterize the major degradation products using techniques such as LC-MS/MS to elucidate their structures.
-
Diagram 2: Logical Flow of a Forced Degradation Study
Caption: The process of a forced degradation study.
Section 3: Concluding Remarks and Future Directions
The information presented in this guide provides a foundational understanding of the solubility and stability of this compound. A comprehensive characterization of these properties is not merely a regulatory requirement but a scientific necessity for informed drug development.[16] Future work should focus on expanding the solubility profile in a wider range of pharmaceutically relevant solvents and co-solvent systems, as well as a more detailed structural elucidation of any identified degradation products. This knowledge will be instrumental in the successful formulation and clinical translation of this promising molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]
- 3. appchemical.com [appchemical.com]
- 4. targetmol.cn [targetmol.cn]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. evotec.com [evotec.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. enamine.net [enamine.net]
- 13. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. database.ich.org [database.ich.org]
- 18. rsc.org [rsc.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pharmacy180.com [pharmacy180.com]
- 22. hyphadiscovery.com [hyphadiscovery.com]
- 23. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 25. acdlabs.com [acdlabs.com]
- 26. pharmaguru.co [pharmaguru.co]
Topic: A Theoretical and Spectroscopic Guide to 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride: A Keystone Intermediate in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1-Aminocyclopropyl)benzonitrile hydrochloride is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its unique structure, combining a strained cyclopropyl ring with an electronically distinct benzonitrile moiety, presents both opportunities and challenges in drug design. This guide provides a comprehensive theoretical and spectroscopic framework for understanding this molecule. By integrating computational analysis with predicted spectroscopic data, we aim to equip researchers and drug development professionals with the foundational knowledge required for its effective utilization, characterization, and derivatization in medicinal chemistry programs.
Part 1: Molecular and Electronic Structure: A Theoretical Analysis
A deep understanding of a molecule's three-dimensional structure and electronic landscape is fundamental to predicting its reactivity, metabolic stability, and potential for biological interactions. This section outlines the computational methodology for characterizing this compound in silico.
Computational Methodology: The Power of Density Functional Theory (DFT)
For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and predictive accuracy.[4] The B3LYP functional, combined with a Pople-style basis set such as 6-311+G(d,p), is a well-established method for optimizing geometries and predicting the vibrational and electronic properties of benzonitrile derivatives.[4][5] This approach allows for the reliable calculation of key structural parameters and molecular orbitals, which are crucial for understanding the molecule's intrinsic properties.
Experimental Protocol: In Silico Geometry Optimization and Frequency Analysis
-
Structure Generation: A 2D structure of 4-(1-aminocyclopropyl)benzonitrile is drawn using chemical drawing software and converted to a 3D structure. The amine is protonated to reflect the hydrochloride salt.
-
Software Selection: The calculation is performed using a quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Methodology Specification:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311+G(d,p)
-
-
Calculation Type: An 'Opt+Freq' calculation is initiated. This performs a geometry optimization to find the lowest energy conformation, followed by a frequency calculation to confirm it is a true minimum (i.e., no imaginary frequencies).
-
Solvation Model (Optional but Recommended): To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied, using a solvent such as water.
-
Analysis: The output file is analyzed to extract optimized bond lengths, angles, dihedral angles, and predicted vibrational frequencies.
Predicted Geometric and Electronic Parameters
The optimized geometry reveals the interplay between the sterically demanding cyclopropyl group and the planar aromatic ring. The electronic properties, particularly the frontier molecular orbitals, dictate the molecule's chemical reactivity.
Table 1: Key Predicted Molecular Properties
| Property | Description | Predicted Value/Observation | Significance in Drug Design |
| Molecular Formula | C₁₀H₁₁ClN₂[6][7] | Confirmed | Foundational for all analyses |
| Molecular Weight | 194.66 g/mol [6][7] | Confirmed | Critical for reaction stoichiometry and MS |
| HOMO | Highest Occupied Molecular Orbital | Localized on the π-system of the phenyl ring | Site of potential oxidation; involved in π-π stacking |
| LUMO | Lowest Unoccupied Molecular Orbital | Localized on the benzonitrile C≡N π* orbitals | Site of potential nucleophilic attack or reduction |
| HOMO-LUMO Gap | Energy difference between HOMO & LUMO | Moderately large | Indicates good kinetic stability |
| Dipole Moment | Measure of molecular polarity | Significant, directed along the nitrile axis[8] | Influences solubility and non-covalent interactions |
Diagram: Frontier Molecular Orbital (FMO) Theory
Caption: The HOMO-LUMO energy gap is a key indicator of molecular stability.
Part 2: Spectroscopic Signature: The Experimental Fingerprint
While theoretical studies provide a predictive foundation, spectroscopic analysis offers empirical validation of the molecular structure. This section details the expected spectroscopic "fingerprint" of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. The ¹H and ¹³C NMR spectra will provide definitive confirmation of the carbon skeleton and proton environments.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the salt form).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale & Notes |
| Cyclopropyl CH₂ | 1.2 - 1.6 (m, 4H) | ~15-25 | Shielded aliphatic protons and carbons in a strained ring. |
| Aromatic CH (ortho to CN) | 7.8 - 8.0 (d, 2H) | ~133 | Deshielded by the anisotropic effect of the nitrile group. |
| Aromatic CH (meta to CN) | 7.6 - 7.8 (d, 2H) | ~129 | Less deshielded than the ortho positions. |
| Amine NH₃⁺ | 8.5 - 9.5 (br s, 3H) | N/A | Broad, exchangeable proton signal characteristic of an ammonium salt. |
| Quaternary C (C-NH₃⁺) | N/A | ~35-45 | Aliphatic quaternary carbon. |
| Quaternary C (ipso-CN) | N/A | ~112 | Shielded aromatic quaternary carbon attached to the nitrile. |
| Quaternary C (ipso-Cyclopropyl) | N/A | ~148 | Deshielded aromatic quaternary carbon. |
| Nitrile C (C≡N) | N/A | ~119 | Characteristic chemical shift for a nitrile carbon.[9] |
Note: These are predicted values based on analogous structures like 4-aminobenzonitrile and cyclopropylamines.[10][11] Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) crystal.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity / Shape |
| N-H Stretch (Ammonium Salt) | 3200 - 2800 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium, Sharp |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp[12][13] |
| N-H Bend (Ammonium Salt) | ~1610 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong, Multiple Bands |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, providing ultimate confirmation of its elemental composition.
Experimental Protocol: Mass Spectrum Acquisition (ESI+)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule.
-
Analysis: The primary ion observed should correspond to the molecular formula of the free base (C₁₀H₁₀N₂) plus a proton [M+H]⁺.
-
Predicted m/z: The exact mass of the free base is 158.0844.[14][15] Therefore, the expected primary ion will be [M+H]⁺ ≈ 159.0917 .
Part 3: Integrated Characterization Workflow & Safety
A robust characterization of any chemical intermediate relies on the synergy between theoretical prediction and experimental validation.
Diagram: Integrated Workflow for Compound Analysis
Caption: A logical workflow integrating computational and experimental techniques.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: It is classified as a skin, eye, and respiratory irritant.[16][17]
-
Precautions: Always handle in a well-ventilated area or chemical fume hood.[18] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17] Avoid creating dust.
-
Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) and refrigerated at 2-8°C for long-term stability.[6][19]
Conclusion
This guide has established a comprehensive theoretical and spectroscopic profile for this compound. By leveraging DFT calculations, we have predicted its stable conformation and electronic properties. These in silico data provide a robust hypothesis that is complemented by a detailed prediction of the molecule's NMR, IR, and MS signatures. This integrated approach provides researchers with a powerful toolkit for confirming the identity and purity of this valuable intermediate, thereby accelerating the pace of discovery and development in medicinal chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Milan System [milansystem.org]
- 3. targetmol.cn [targetmol.cn]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(1-aMinocyclopropyl)benzonitrile (Hydrochloride) CAS#: 1369512-65-1 [chemicalbook.com]
- 7. 1369512-65-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzonitrile, 4-(4-propyl-1-cyclohexen-1-yl)- | C16H19N | CID 597777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum [chemicalbook.com]
- 12. Benzonitrile [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]
- 15. 4-(1-Aminocyclopropyl)benzonitrile | CAS#:1014645-75-0 | Chemsrc [chemsrc.com]
- 16. aksci.com [aksci.com]
- 17. phytotechlab.com [phytotechlab.com]
- 18. echemi.com [echemi.com]
- 19. combi-blocks.com [combi-blocks.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride
Authored by: A Senior Application Scientist
Introduction: 4-(1-Aminocyclopropyl)benzonitrile hydrochloride is a synthetic compound with potential applications in drug discovery, particularly in the field of oncology. Its chemical structure, featuring a cyclopropylamine moiety, suggests it may act as an inhibitor of amine oxidases. A key emerging target in cancer therapy is Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent amine oxidase that plays a critical role in epigenetic regulation. This document provides a comprehensive guide for researchers to evaluate the in vitro activity of this compound as a potential LSD1 inhibitor.
Scientific Background: The Role of LSD1 in Oncology
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a histone-modifying enzyme that removes methyl groups from mono- and di-methylated lysine residues, primarily at position 4 of histone H3 (H3K4me1/2).[1][2] The methylation status of H3K4 is a crucial epigenetic mark; its presence is generally associated with active gene transcription. By removing these methyl groups, LSD1 typically acts as a transcriptional co-repressor, silencing gene expression.[1]
LSD1 is frequently overexpressed in various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, and neuroblastoma.[3] In these contexts, LSD1 helps maintain the undifferentiated state of cancer cells and promotes their proliferation.[3] Therefore, inhibiting LSD1 has emerged as a promising therapeutic strategy to induce cancer cell differentiation and apoptosis.[3][4] The compound this compound is hypothesized to be an inhibitor of LSD1, making its in vitro characterization a critical step in its development as a potential therapeutic agent.
Biochemical Assay: Measuring Direct Inhibition of LSD1 Activity
A direct biochemical assay is the first step to confirm the inhibitory potential of this compound on purified LSD1 enzyme. Several methods exist to measure LSD1 activity, including the detection of byproducts like hydrogen peroxide (H₂O₂) or formaldehyde, or the direct quantification of the demethylated substrate.[1] A commonly used and robust method is the horseradish peroxidase (HRP)-coupled assay that detects H₂O₂, a byproduct of the LSD1 demethylation reaction.[1][5]
Principle of the HRP-Coupled Assay
The demethylation of a histone H3 peptide by LSD1 produces H₂O₂. In the presence of HRP, this H₂O₂ reacts with a suitable substrate (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine) to produce a highly fluorescent product, resorufin, which can be measured.[5] The rate of fluorescence increase is directly proportional to the LSD1 activity.
Experimental Workflow
Caption: Workflow for the HRP-coupled biochemical assay to determine LSD1 inhibition.
Detailed Protocol
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 (1-21) peptide substrate (H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar HRP substrate)
-
This compound
-
Tranylcypromine (a known LSD1 inhibitor, for positive control)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 1 nM). Also, prepare dilutions of the positive control, tranylcypromine.
-
Reagent Preparation:
-
Prepare a working solution of LSD1 enzyme in assay buffer.
-
Prepare a working solution of H3K4me2 peptide substrate in assay buffer.
-
Prepare a reaction mix containing HRP and Amplex Red in assay buffer. Protect from light.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the test compound or control at various concentrations. Include wells with vehicle (DMSO) as a negative control (100% activity) and wells without enzyme as a background control.
-
Add the LSD1 enzyme solution to all wells except the background control.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the demethylase reaction by adding the reaction mix containing the H3K4me2 substrate and Amplex Red to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence signal kinetically (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-595 nm.[5]
-
-
Data Analysis:
-
Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background rate from all other rates.
-
Normalize the data by setting the vehicle control rate as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Parameter | Example Value |
| LSD1 Concentration | 20-50 nM |
| H3K4me2 Peptide Conc. | 10-20 µM |
| HRP Concentration | 1-2 U/mL |
| Amplex Red Conc. | 50 µM |
| Incubation Time | 30 minutes |
Cell-Based Assay: Assessing Target Engagement and Cellular Effects
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if this compound can penetrate cells, engage with its target (LSD1), and exert a biological effect. A common and effective cell-based assay for LSD1 inhibitors involves measuring the proliferation of LSD1-dependent cancer cells. Acute myeloid leukemia (AML) cell lines, such as MV-4-11 or MOLM-13, are known to be sensitive to LSD1 inhibition.[4][6]
Principle of the Cell Viability Assay
This assay measures the effect of the compound on the proliferation and viability of cancer cells over time. A reduction in cell viability upon treatment with this compound would indicate a potential anti-cancer effect, likely mediated through LSD1 inhibition.
Experimental Workflow
Caption: Workflow for a cell-based viability assay to evaluate the anti-proliferative effects of the test compound.
Detailed Protocol
Materials:
-
LSD1-dependent cancer cell line (e.g., MV-4-11)
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)
-
This compound
-
Positive control inhibitor (e.g., GSK-LSD1)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom, white-walled microplates
-
Luminometer
Procedure:
-
Cell Culture: Maintain the MV-4-11 cells in logarithmic growth phase in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Harvest the cells, count them, and adjust the cell density. Seed the cells into the 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well).
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in cell culture medium.
-
Add the diluted compounds to the wells containing the cells. Include vehicle-treated wells as a negative control.
-
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data by setting the vehicle-treated wells to 100% viability.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).
-
| Parameter | Example Value |
| Cell Line | MV-4-11 |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 72 hours |
| Compound Conc. Range | 100 µM to 1 nM |
Safety and Handling Precautions
This compound is a chemical substance for research use. Standard laboratory safety practices should be followed. The safety data sheet (SDS) indicates that the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[7] All work should be performed in a well-ventilated area or a chemical fume hood.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocol for the Dissolution of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-(1-Aminocyclopropyl)benzonitrile hydrochloride is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of a variety of bioactive molecules and drug candidates.[1][2][3][4][5] Its rigid cyclopropyl motif and the presence of both amino and nitrile functionalities make it a valuable scaffold for exploring chemical space in drug discovery programs. The hydrochloride salt form is often employed to improve the compound's stability and handling characteristics.
This document provides a comprehensive guide for the dissolution of this compound for experimental use. As a Senior Application Scientist, the following protocols are synthesized from established best practices for handling similar chemical entities, safety data, and an understanding of the compound's likely physicochemical properties. The causality behind each step is explained to ensure both procedural accuracy and experimental success.
Compound Information and Physicochemical Properties
A thorough understanding of the compound's properties is foundational to developing a robust dissolution protocol.
| Property | Value | Source |
| CAS Number | 1369512-65-1 | [6] |
| Molecular Formula | C₁₀H₁₁ClN₂ | [6] |
| Molecular Weight | 194.66 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [6] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (in Solvent) | -80°C for up to 1 year | [5] |
Safety, Handling, and Personal Protective Equipment (PPE)
Trustworthiness in experimental work begins with safety. this compound is classified with several hazard statements, necessitating careful handling to mitigate risks.
Hazard Identification
Based on available Safety Data Sheets (SDS), the compound is associated with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE)
A self-validating safety system involves consistent and correct use of PPE.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: If handling significant quantities of the powder or if there is a risk of aerosolization, use a NIOSH-approved respirator.
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Eyewash and Safety Shower: Ensure easy access to an eyewash station and a safety shower.
Dissolution Protocol: Preparation of Stock and Working Solutions
The following protocols are based on the likely solubility of this compound in common laboratory solvents, inferred from its chemical structure and data on similar benzonitrile derivatives.[7][8] It is crucial for the end-user to empirically determine the precise solubility for their specific experimental needs.
Rationale for Solvent Selection
-
Dimethyl Sulfoxide (DMSO): Due to its strong solubilizing power for a wide range of organic molecules, DMSO is the recommended primary solvent for preparing high-concentration stock solutions.[9]
-
Aqueous Buffers: For many biological assays, the final working solution will need to be in an aqueous buffer. It is important to note that direct dissolution in aqueous solutions may be limited.
Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a starting point for creating a stock solution.
-
Pre-weighing Preparation:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Tare a clean, dry microcentrifuge tube or vial on an analytical balance.
-
-
Weighing the Compound:
-
Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.947 mg of this compound (Molecular Weight = 194.66 g/mol ).
-
Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (194.66 g/mol ) * (1000 mg/g) = 1.947 mg
-
-
-
Dissolution in DMSO:
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution with 1.947 mg of the compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Storage of the Stock Solution:
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. As per supplier recommendations, storage at -80°C is preferable for long-term stability (up to 1 year).[5]
-
Preparation of Aqueous Working Solutions from the DMSO Stock
For most cell-based or biochemical assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Serial Dilution:
-
Perform serial dilutions of the DMSO stock solution into your desired aqueous buffer or cell culture medium.
-
Example: To prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. For 1 mL of working solution, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.
-
-
Solubility Check:
-
After dilution, vortex the working solution and visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the compound or explore the use of co-solvents or solubilizing agents, though this will be highly application-dependent.
-
Experimental Workflow and Visualization
A clear workflow is essential for reproducibility.
Caption: Workflow for dissolving this compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO | Insufficient solvent volume or low temperature. | Gently warm the solution (up to 37°C) and/or sonicate. If the issue persists, consider preparing a more dilute stock solution. |
| Precipitation upon dilution into aqueous buffer | The compound's solubility limit in the aqueous buffer has been exceeded. | Prepare a more dilute working solution. Consider using a buffer with a different pH, as solubility can be pH-dependent.[8] For in vivo studies, formulation with co-solvents like PEG300 or solubilizing agents like Tween-80 may be necessary, though this requires careful optimization. |
| Degradation of the compound over time | Improper storage (e.g., frequent freeze-thaw cycles, exposure to light or moisture). | Aliquot stock solutions to minimize freeze-thaw cycles. Store in tightly sealed, light-protected vials at the recommended temperature. |
Conclusion
The successful use of this compound in research and drug development hinges on its proper handling and dissolution. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently prepare solutions of this compound for their experiments. The emphasis on starting with a DMSO stock solution and then diluting to the final aqueous concentration is a widely accepted practice for compounds with limited aqueous solubility. Always prioritize safety and perform small-scale solubility tests to confirm the optimal conditions for your specific application.
References
- 1. targetmol.com [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. targetmol.com [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. 4-(1-aMinocyclopropyl)benzonitrile (Hydrochloride) CAS#: 1369512-65-1 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
developing a high-throughput screen with 4-(1-Aminocyclopropyl)benzonitrile hydrochloride
An Application Guide for the Development of a High-Throughput Screen for Inhibitors of Lysine-Specific Demethylase 1 (LSD1)
Introduction
Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of numerous human diseases, including cancer. Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a key therapeutic target. As a flavin-dependent amine oxidase, LSD1 represses transcription by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1][2] The enzymatic reaction of LSD1 involves the oxidation of the methylated lysine, which produces hydrogen peroxide (H₂O₂) as a byproduct.[1][3]
The development of small-molecule inhibitors of LSD1 is an area of intense research. Compounds containing an aminocyclopropyl moiety, such as 4-(1-Aminocyclopropyl)benzonitrile hydrochloride, represent a promising chemical scaffold for targeting this enzyme class, sharing structural features with known irreversible inhibitors like tranylcypromine. Identifying and characterizing novel, potent, and selective LSD1 inhibitors requires robust and scalable screening methodologies.
This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on establishing a high-throughput screening (HTS) campaign to discover novel inhibitors of LSD1. We detail a sensitive and reliable peroxidase-coupled fluorescent assay, from initial development and optimization to hit validation, ensuring a self-validating system for confident lead discovery.
Assay Principle: Peroxidase-Coupled Detection of LSD1 Activity
The selected HTS method is a coupled-enzyme assay that indirectly quantifies LSD1 activity by measuring the production of H₂O₂. This approach is highly amenable to HTS due to its simplicity, cost-effectiveness, and robust signal window.[1]
The assay proceeds in two sequential enzymatic steps:
-
Demethylation Reaction: Recombinant LSD1 enzyme catalyzes the demethylation of a di-methylated H3K4 peptide substrate (H3K4me2). This reaction consumes molecular oxygen and produces the demethylated peptide, formaldehyde, and H₂O₂.
-
Detection Reaction: The generated H₂O₂ is utilized by Horseradish Peroxidase (HRP), which is added to the reaction mixture. In the presence of H₂O₂, HRP catalyzes the oxidation of a non-fluorescent probe, 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), into the highly fluorescent compound resorufin.[3]
The resulting fluorescent signal, typically measured at an excitation/emission wavelength of ~540/590 nm, is directly proportional to the amount of H₂O₂ produced and, therefore, to the enzymatic activity of LSD1.[3] Potential inhibitors are identified by their ability to reduce the fluorescent signal.
Caption: Workflow of the coupled-enzyme assay for LSD1 activity.
Materials & Reagents
| Reagent/Material | Recommended Supplier & Cat. No. | Purpose |
| Recombinant Human LSD1/KDM1A | BPS Bioscience (e.g., 50100) | Enzyme source |
| Histone H3 (1-21) K4me2 Peptide Substrate | Cayman Chemical (e.g., 11234) or AnaSpec | LSD1 substrate |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich (e.g., P8375) | Coupling enzyme for detection |
| 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) | Cayman Chemical (e.g., 10010467) | Fluorescent probe precursor |
| Tranylcypromine hydrochloride | Sigma-Aldrich (e.g., P8511) | Positive control inhibitor |
| This compound | AK Scientific (e.g., 3693DL) or Combi-Blocks (e.g., QC-5480) | Test compound |
| Assay Buffer | 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT | Reaction buffer |
| DMSO (Anhydrous) | Sigma-Aldrich (e.g., D2650) | Solvent for compounds |
| 384-well, black, low-volume, flat-bottom plates | Greiner Bio-One (e.g., 784076) | HTS reaction plates |
| Microplate Reader | e.g., BMG LABTECH PHERAstar or Tecan Spark | Instrument for fluorescence detection |
PART 1: Assay Development and Optimization
The foundation of a successful HTS campaign is a meticulously optimized and validated assay. Each of the following steps is designed to define the optimal reaction conditions that yield a robust, reproducible, and sensitive assay.
Protocol 1.1: Enzyme Titration
Rationale: To determine the minimal enzyme concentration that produces a robust signal well above the background within the desired reaction time. This conserves valuable enzyme and ensures the assay operates in the linear range of the enzyme-concentration-to-signal relationship.
-
Prepare a 2X working solution of the H3K4me2 peptide substrate at a concentration of 20 µM in Assay Buffer.
-
Prepare a serial dilution of LSD1 enzyme in Assay Buffer, starting from 100 nM down to ~0.2 nM.
-
In a 384-well plate, add 5 µL per well of each LSD1 enzyme dilution. Include wells with Assay Buffer only as a "no enzyme" background control.
-
Initiate the reaction by adding 5 µL per well of the 2X H3K4me2 substrate solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Prepare the HRP/ADHP detection reagent by mixing HRP to 2 U/mL and ADHP to 100 µM in Assay Buffer.
-
Stop the demethylase reaction by adding 10 µL of the detection reagent to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the fluorescence on a microplate reader (Ex/Em: 540/590 nm).
-
Plot the fluorescence signal versus the LSD1 concentration and select the concentration that gives a signal-to-background ratio of >10 and is on the linear portion of the curve.
Protocol 1.2: Substrate Titration and K_m Determination
Rationale: To determine the Michaelis constant (K_m) of the H3K4me2 peptide substrate. For competitive inhibitor screening, running the assay at a substrate concentration equal to its K_m value provides a balanced sensitivity to inhibitors of varying mechanisms.
-
Use the optimal LSD1 concentration determined in Protocol 1.1.
-
Prepare a 2X serial dilution of the H3K4me2 peptide in Assay Buffer, starting from 100 µM down to ~0.1 µM.
-
Add 5 µL of the 2X LSD1 enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of each 2X substrate dilution.
-
Follow steps 5-9 from Protocol 1.1.
-
Convert fluorescence units to reaction velocity (e.g., pmol/min) using a resorufin standard curve.
-
Plot reaction velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m value.
Protocol 1.3: Z'-Factor Determination
Rationale: The Z'-factor is a statistical parameter that quantifies the quality and robustness of an HTS assay. It measures the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Prepare reagents for 16 "max signal" wells and 16 "min signal" wells.
-
Max Signal (Negative Control): 5 µL of 2X optimal LSD1 enzyme + 5 µL of 2X H3K4me2 substrate (at K_m concentration). The final DMSO concentration should match the compound screen (e.g., 1%).
-
Min Signal (Positive Control): 5 µL of 2X optimal LSD1 enzyme + 5 µL of 2X H3K4me2 substrate (at K_m concentration) containing a saturating concentration of a known inhibitor (e.g., 100 µM Tranylcypromine).
-
-
Dispense the reagents into alternating columns of a 384-well plate.
-
Follow steps 5-9 from Protocol 1.1.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| Where SD is the standard deviation and Mean is the average signal of the respective controls.
Optimized Assay Parameters (Example)
| Parameter | Optimized Value | Rationale |
| LSD1 Concentration | 10 nM | Provides robust signal (>10x background) in the linear range. |
| H3K4me2 Substrate | 5 µM (at K_m) | Balances assay sensitivity for competitive inhibitors. |
| Reaction Time | 60 minutes | Allows for sufficient product formation without substrate depletion. |
| Final DMSO | 1% | Common concentration for compound library screens. |
| Z'-Factor | 0.82 | Indicates an excellent and highly robust assay for HTS. |
PART 2: High-Throughput Screening Protocol
With a fully optimized and validated assay, the screening of a compound library can commence.
Caption: Step-by-step high-throughput screening workflow.
Protocol 2.1: HTS of a Compound Library
-
Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each library compound (typically at 1 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM. Reserve columns for positive and negative controls.
-
Enzyme Addition: Add 5 µL of 2X LSD1 enzyme solution (e.g., 20 nM in Assay Buffer) to all wells.
-
Pre-incubation: Gently mix and incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of 2X H3K4me2 substrate solution (e.g., 10 µM in Assay Buffer) to all wells to start the reaction.
-
Reaction Incubation: Mix and incubate at 37°C for 60 minutes.
-
Signal Development: Add 10 µL of the HRP/ADHP detection reagent to all wells. Incubate for 15 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
PART 3: Hit Confirmation and Follow-Up Studies
Primary HTS will identify numerous "hits." These must undergo a rigorous validation process to eliminate false positives and confirm genuine activity.
Caption: Workflow for hit confirmation and validation.
Protocol 3.1: IC₅₀ Determination
Rationale: To quantify the potency of confirmed hits. The IC₅₀ value is the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
For each confirmed hit compound, prepare a 10-point, 3-fold serial dilution series in DMSO, starting at 10 mM.
-
Perform the HTS assay (Protocol 2.1), plating the compound dilutions instead of a single concentration.
-
Calculate the percent inhibition for each concentration relative to the no-inhibitor (0% inhibition) and high-inhibitor (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.
Protocol 3.2: Counter-Screening for Assay Interference
Rationale: To identify and eliminate false-positive compounds that interfere with the assay components rather than inhibiting LSD1. Common interferences in this assay include HRP inhibition and intrinsic compound fluorescence.
-
HRP Inhibition Counter-Screen: Run an assay in the absence of LSD1 and its substrate. Add a fixed, sub-maximal concentration of H₂O₂ (e.g., 5 µM) to all wells, followed by the hit compounds and the HRP/ADHP detection reagent. Compounds that inhibit HRP will show a reduced signal.
-
Fluorescence Interference Check: Prior to the assay, read the fluorescence of the compound plates after compound addition but before any enzyme is added. Compounds with intrinsic fluorescence at the assay wavelengths can be flagged.
Safety and Handling Precautions
This compound is classified as a skin, eye, and respiratory irritant.[4][5]
-
Engineering Controls: Handle this compound in a well-ventilated area or a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles.[4][6]
-
Handling: Avoid creating dust.[7] Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][8]
Always consult the latest Safety Data Sheet (SDS) for the specific compound and follow good laboratory practices.
Conclusion
This application note provides a detailed, structured framework for the successful development and execution of a high-throughput screening campaign to identify novel inhibitors of LSD1. By following the principles of rigorous assay optimization, validation using the Z'-factor, and systematic hit confirmation including counter-screens, researchers can confidently identify high-quality lead compounds. The peroxidase-coupled fluorescence assay described herein is a robust, scalable, and validated method that serves as an excellent starting point for any LSD1-focused drug discovery program.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Demethylase LSD1 Activity/Inhibition Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
- 3. caymanchem.com [caymanchem.com]
- 4. aksci.com [aksci.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
safe handling and storage procedures for 4-(1-Aminocyclopropyl)benzonitrile hydrochloride
Application Notes and Protocols for 4-(1-Aminocyclopropyl)benzonitrile hydrochloride
Abstract: This document provides a comprehensive guide to the safe handling, storage, and use of this compound (CAS No: 1369512-65-1), a key intermediate in pharmaceutical and chemical synthesis.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to minimize risk and ensure procedural integrity. The guide covers hazard identification, personal protective equipment (PPE), emergency procedures, step-by-step handling protocols, and appropriate storage and disposal methods.
Introduction and Scientific Context
This compound is a substituted benzonitrile derivative containing a strained aminocyclopropyl group.[3] Benzonitrile derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and functional materials due to the versatile reactivity of the nitrile group.[4][5] The aminocyclopropyl moiety is also a significant pharmacophore found in various biologically active molecules. The hydrochloride salt form generally enhances stability and solubility.
The inherent reactivity of the nitrile and amino functional groups, combined with the strained three-membered ring, necessitates a thorough understanding of its chemical properties to ensure safe handling.[4] This guide is predicated on the principle of minimizing exposure and mitigating risks through established laboratory safety practices.[6][7]
Hazard Identification and Classification
According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[8][9] A summary of its GHS classification is provided below.
Table 1: GHS Hazard Classification [8][9]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
The primary routes of exposure are inhalation of the dust, dermal contact, eye contact, and ingestion.[7][8] The fine, powdered nature of the solid can lead to the formation of dust clouds, which may be easily inhaled and can pose an electrostatic discharge hazard if generated in large quantities.[10]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.[6] The following equipment must be worn at all times when handling the compound.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety goggles or a face shield.[11] | Protects against splashes and airborne dust, preventing serious eye irritation.[8][9] |
| Hand | Disposable nitrile gloves (minimum 5-mil thickness).[12] | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals for splash protection.[13][14] Gloves must be changed immediately upon contamination.[12] |
| Body | Laboratory coat. An acid-resistant apron is recommended for larger quantities.[7] | Prevents contamination of personal clothing and protects against spills. |
| Respiratory | A NIOSH/MSHA-approved respirator is required if working outside a certified chemical fume hood or if dust generation is likely.[15] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[8][9] |
Experimental Protocols and Handling Procedures
Adherence to these protocols is critical for minimizing exposure and preventing contamination.[6]
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to control airborne particulates.[15]
-
Ventilation: Ensure adequate general and local exhaust ventilation to keep airborne concentrations low.[9][11]
-
Work Surface: Cover the work surface with disposable plastic-backed absorbent paper to contain any spills.[7]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[15]
Step-by-Step Weighing and Dispensing Protocol
This protocol details the process of accurately weighing the solid compound for experimental use.
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in Table 2.
-
Decontamination: Wipe down the analytical balance and surrounding surfaces within the fume hood with 70% ethanol to remove any potential contaminants.
-
Tare Vessel: Place a clean, dry weighing vessel (e.g., a glass vial or weigh boat) on the analytical balance and tare the weight.
-
Dispense Compound: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the tared vessel.
-
Causality: Perform this step slowly and close to the surface of the weighing vessel to minimize the generation of airborne dust.[10] Avoid scooping large amounts at once.
-
-
Seal Stock Container: Immediately and securely close the primary stock container to prevent hygroscopic absorption and contamination.[16]
-
Record Weight: Once the desired mass is obtained, record the final weight.
-
Dissolution (if applicable): If the next step is dissolution, add the solvent to the weighing vessel inside the fume hood to prevent dust dispersal.
-
Decontamination and Waste Disposal:
-
Carefully wipe the spatula with a solvent-dampened cloth.
-
Dispose of any contaminated items (e.g., weigh boat, gloves, absorbent paper) into a designated, sealed hazardous waste container.[9]
-
Wipe down the balance and all work surfaces again.
-
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.[12] Wash hands thoroughly with soap and water after the procedure is complete.[8][11]
Emergency Response Procedures
Table 3: First Aid Measures [8]
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[18] Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Immediately call a poison center or physician.[11][15] |
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][17] Recommended storage temperature is refrigerated at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[19]
-
Hygroscopic Nature: While not explicitly stated in all SDS, related compounds can be hygroscopic.[16] Storing under inert gas helps prevent degradation from moisture and atmospheric components.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[15]
Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Consult Regulations: Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[9] Do not allow the product to enter drains or waterways.[9][16]
Visual Workflows
Diagram 1: Safe Handling Workflow
This diagram illustrates the logical flow for handling this compound from receipt to disposal.
References
- 1. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Neo Sience [neosience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aksci.com [aksci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. aksci.com [aksci.com]
- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 13. westlab.com.au [westlab.com.au]
- 14. Why Use Nitrile Gloves in Laboratories? | Eastwest Medico [ewmedico.com]
- 15. fishersci.com [fishersci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. echemi.com [echemi.com]
- 18. combi-blocks.com [combi-blocks.com]
- 19. 4-(1-aMinocyclopropyl)benzonitrile (Hydrochloride) CAS#: 1369512-65-1 [chemicalbook.com]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Guide to 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride and its Derivatives as Chemical Probes for Lysine-Specific Demethylase 1 (LSD1)
This document provides a comprehensive overview of this compound and its more complex derivatives, particularly focusing on their application as chemical probes for the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A). While this compound itself is primarily a chemical intermediate[1][2][3][4][5], its core structure is a key pharmacophore in a class of potent, irreversible inhibitors of LSD1. This guide will use the well-characterized compound GSK2879552 as a primary example to illustrate the principles and protocols applicable to this class of chemical probes.
Introduction: The Significance of LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9)[6][7]. By modulating histone methylation, LSD1 regulates gene expression, and its dysregulation is implicated in a variety of human diseases, most notably cancer. LSD1 is frequently overexpressed in tumors, where it contributes to the silencing of tumor suppressor genes and the maintenance of a cancer stem cell phenotype[8][9]. This makes LSD1 a compelling therapeutic target in oncology.
Chemical probes that can selectively and potently inhibit LSD1 are invaluable tools for both basic research and drug discovery. They allow for the interrogation of LSD1's biological functions and the validation of its therapeutic potential. The tranylcypromine-based scaffold, from which compounds like GSK2879552 are derived, has proven to be a particularly effective starting point for the development of irreversible LSD1 inhibitors[6][7].
Mechanism of Action: Irreversible Inhibition of LSD1
GSK2879552 and related compounds are mechanism-based, irreversible inhibitors of LSD1[8][10]. Their inhibitory action is a result of a covalent bond formation with the FAD cofactor in the active site of the enzyme.
The key steps in the mechanism are as follows:
-
Binding to the Active Site: The inhibitor, which structurally mimics the endogenous substrate (methylated histone H3), binds to the active site of LSD1.
-
Oxidation by FAD: The amine oxidase activity of LSD1 initiates the oxidation of the cyclopropylamine moiety of the inhibitor.
-
Ring Opening and Covalent Adduct Formation: This oxidation leads to the opening of the cyclopropyl ring, generating a reactive intermediate that forms a stable, covalent adduct with the FAD cofactor.
-
Irreversible Inactivation: The formation of this covalent bond permanently inactivates the enzyme, preventing it from demethylating its histone substrates.
This irreversible mechanism of action leads to a sustained inhibition of LSD1 activity within cells and in vivo, even after the unbound inhibitor has been cleared.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]
- 4. targetmol.cn [targetmol.cn]
- 5. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Milan System [milansystem.org]
- 6. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
experimental design for testing 4-(1-Aminocyclopropyl)benzonitrile hydrochloride efficacy
Application Note & Protocol
Title: Experimental Design for Efficacy Testing of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride as a Novel Neuroprotective Agent
Abstract
This document provides a comprehensive experimental framework for evaluating the efficacy of this compound, a compound of interest for potential neuroprotective applications. Given the absence of extensive preclinical data for this molecule, we propose a structured, multi-tiered approach, beginning with foundational in vitro characterization and progressing to a robust in vivo model of neurological injury. The experimental design is centered on a primary hypothesis: that the compound may exert neuroprotective effects through the modulation of N-methyl-D-aspartate (NMDA) receptor activity and the potentiation of endogenous neurotrophic signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) cascade. This guide offers detailed, step-by-step protocols, explains the scientific rationale behind methodological choices, and provides a framework for data analysis and interpretation.
Introduction: The Scientific Rationale
The discovery of novel neuroprotective agents remains a critical challenge in the face of devastating neurological disorders like stroke, Alzheimer's, and Parkinson's disease.[1] this compound is a synthetic compound with a chemical structure that suggests potential bioactivity within the central nervous system (CNS). While it is primarily documented as a drug intermediate, its structural motifs warrant investigation for therapeutic efficacy.[2][3][4][5]
Our central hypothesis is that this compound may function as a neuroprotective agent by mitigating excitotoxicity, a key pathological process in many neurological conditions. Excitotoxicity is often mediated by the overactivation of NMDA receptors.[6][7] Furthermore, promoting neuronal survival and plasticity through the upregulation of neurotrophic factors like BDNF is a highly sought-after therapeutic strategy.[8] This experimental plan is designed to rigorously test this hypothesis through a series of logical, interconnected studies.
Phase 1: In Vitro Efficacy and Mechanism of Action
The initial phase focuses on characterizing the compound's activity at the cellular level. This allows for a controlled assessment of its neuroprotective potential and provides initial insights into its mechanism of action, free from the complexities of a whole-organism system.
Overall In Vitro Workflow
Caption: In vitro experimental workflow for assessing neuroprotection.
Experimental Protocols: In Vitro
2.2.1. Primary Cortical Neuron Culture
-
Source: E18 Sprague-Dawley rat embryos.
-
Procedure: Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS). Dissociate tissue with papain and triturate to a single-cell suspension.
-
Plating: Plate neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Maintenance: Maintain cultures at 37°C in a 5% CO2 incubator. Replace half the medium every 3-4 days. Experiments should be conducted on mature cultures (DIV 7-10).
2.2.2. Cytotoxicity Assay (MTT)
-
Objective: To determine the concentration range of the compound that is non-toxic to neurons.
-
Protocol:
-
Plate neurons in a 96-well plate.
-
Treat with a range of concentrations of this compound (e.g., 1 nM to 100 µM) for 24 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) and read absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2.2.3. Neuroprotection Assay
-
Objective: To assess the compound's ability to protect neurons from glutamate-induced excitotoxicity.
-
Protocol:
-
Plate neurons in a 96-well plate.
-
Pre-treat with non-toxic concentrations of the compound for 1 hour.
-
Induce excitotoxicity by adding glutamate (e.g., 50 µM) for 24 hours.
-
Assess cell viability using the MTT assay or measure lactate dehydrogenase (LDH) release into the medium.
-
Include a positive control (e.g., MK-801, an NMDA receptor antagonist).
-
2.2.4. Mechanism of Action: Calcium Imaging
-
Objective: To determine if the compound modulates NMDA receptor-mediated calcium influx.
-
Protocol:
-
Culture neurons on glass-bottom dishes.
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Pre-treat with the compound.
-
Stimulate with NMDA (e.g., 20 µM) in a low-magnesium buffer.
-
Record changes in intracellular calcium concentration using fluorescence microscopy.
-
Analyze the peak fluorescence intensity and the area under the curve.
-
2.2.5. Mechanism of Action: Biomarker Analysis (ELISA)
-
Objective: To measure changes in the expression of key neuroprotective proteins.
-
Protocol:
-
Culture neurons in 6-well plates.
-
Treat with the compound for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysate.
-
Quantify total protein concentration (e.g., BCA assay).
-
Use commercially available ELISA kits to measure the levels of BDNF.[9][10]
-
Normalize biomarker levels to total protein concentration.
-
| Parameter | Assay | Expected Outcome for Positive Result |
| Cytotoxicity | MTT Assay | High IC50 value (low toxicity) |
| Neuroprotection | Glutamate Challenge | Significant increase in cell viability compared to glutamate alone |
| NMDA Receptor Activity | Calcium Imaging | Reduction in NMDA-induced calcium influx |
| Neurotrophic Support | BDNF ELISA | Increased expression of BDNF |
Phase 2: In Vivo Efficacy Assessment
Promising in vitro results provide the justification for progressing to a more complex and physiologically relevant animal model. This phase will assess the compound's efficacy in a model of ischemic stroke.
Overall In Vivo Workflow
References
- 1. neurology.org [neurology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Novel Biomarkers of Alzheimer’s Disease: Based Upon N-methyl- D-aspartate Receptor Hypoactivation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. NMDA receptor modulation by Esculetin: Investigating behavioral, biochemical and neurochemical effects in schizophrenic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Brain-Derived Neurotrophic Factor (BDNF) in human plasma using ELISA â Vitas Analytical Services [vitas.no]
- 10. nebiolab.com [nebiolab.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride
Welcome to the technical support center for the synthesis of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high yields and purity for this valuable intermediate.[1][2][3][4][5] This document moves beyond simple protocols to explain the causality behind common issues, providing field-proven insights to help you troubleshoot your synthesis effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Initiation & Starting Material Integrity
Question 1: My reaction shows no conversion, and I'm recovering only my starting 4-cyanobenzonitrile. What are the most likely causes?
Answer: Failure to initiate the reaction is almost always linked to the quality of reagents and the reaction environment, especially its sensitivity to air and moisture. The most common synthesis route, a modified Kulinkovich-type reaction, relies on highly reactive organometallic species.[6]
-
Expertise & Experience: The heart of this transformation is the in situ formation of a titanacyclopropane intermediate from a titanium(IV) alkoxide and a Grignard reagent (e.g., Ethylmagnesium Bromide).[7][8] This species is extremely sensitive to moisture and oxygen.
Troubleshooting Steps:
-
Anhydrous Conditions: Verify that all glassware was rigorously flame-dried or oven-dried and assembled under a positive pressure of an inert gas (Argon or Nitrogen). Solvents (typically THF or Et₂O) must be anhydrous. We recommend passing them through an activated alumina column or distilling from a suitable drying agent (e.g., sodium/benzophenone).[9]
-
Grignard Reagent Quality: The most frequent point of failure is inactive Grignard reagent. Commercial solutions can degrade over time. It is critical to titrate your Grignard reagent before use to determine its exact molarity. A low titer will result in insufficient formation of the active titanium complex. See Appendix B for a standard titration protocol.
-
Titanium Catalyst Source: Ensure the titanium(IV) isopropoxide or titanium(IV) chloride is of high purity and has been handled under inert conditions to prevent hydrolysis.
Section 2: Low Yields & Side Product Formation
Question 2: The reaction works, but my yield is consistently low (<30%). My crude NMR shows a complex mixture of products. What is happening?
Answer: Low yields accompanied by multiple side products suggest that while the primary reaction pathway is occurring, competing side reactions are dominating. The choice of stoichiometry and temperature control are paramount.
-
Expertise & Experience: The titanacyclopropane intermediate can participate in several non-productive pathways if conditions are not optimal. Furthermore, the nitrile group itself can undergo undesired reactions.
| Side Product/Reaction | Plausible Cause | Proposed Solution | Reference |
| 4-Ethylbenzonitrile / 4-Propylbenzonitrile | Reduction of the nitrile group by titanium hydride species or addition of the Grignard reagent to the nitrile. | Use a non-reducing Grignard reagent if possible. Maintain low temperatures (-20 °C to 0 °C) during Grignard addition to favor cyclopropanation over nitrile addition. | [6] |
| Oligomeric/Polymeric materials | Uncontrolled reaction of the nitrile group or polymerization of styrene derivatives if present as impurities. | Ensure high purity of the starting benzonitrile. Slower addition of the Grignard reagent can help control the reaction rate and exotherm. | [10] |
| Dehalogenated starting material (if applicable) | If starting from a halogenated benzonitrile, reductive dehalogenation can occur. | This is less common for this specific synthesis but is a known side reaction in related organometallic chemistry. | [11] |
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Section 3: Workup and Purification
Question 3: My reaction workup results in a thick, gelatinous precipitate or an intractable emulsion that makes extraction impossible. How can I resolve this?
Answer: This is a classic issue when working with titanium alkoxides. The quenching step hydrolyzes the titanium species to form titanium oxides (e.g., TiO₂) and hydroxides, which are often insoluble and trap your product.
Troubleshooting Steps:
-
Acidic Quench: Instead of quenching with water or saturated ammonium chloride alone, consider a slow, dropwise addition of the reaction mixture to a cooled, vigorously stirring solution of dilute aqueous acid (e.g., 1M HCl). This helps to keep the titanium salts soluble for extraction. Caution: This quench can be highly exothermic.
-
Filtration Aid: Quench the reaction as usual with a saturated solution of NH₄Cl, then add a filter aid like Celite® to the mixture. Stir for 30 minutes, then filter the entire suspension through a pad of Celite®. Wash the filter cake thoroughly with your extraction solvent (e.g., EtOAc or CH₂Cl₂).[12] This physically removes the titanium solids.
-
Basification and Extraction: After the acidic quench and extraction, the aqueous layer will contain your product as the hydrochloride salt. To isolate the free amine (if desired before forming the final salt), carefully basify the aqueous layer with NaOH or K₂CO₃ to a pH > 10 and then extract with an organic solvent.
Question 4: I have isolated the crude free amine, but I am struggling to form a pure hydrochloride salt.
Answer: Forming a clean hydrochloride salt requires careful control of stoichiometry and solvent choice to induce crystallization.
-
Procedure: Dissolve the purified free amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
HCl Addition: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in isopropanol) dropwise with stirring. You should see the hydrochloride salt precipitate.
-
Avoid Excess Acid: Adding a large excess of HCl can lead to an oily product or difficulty in filtration. Aim for approximately 1.0-1.1 equivalents of HCl.
-
Purification: The precipitated salt can be collected by filtration, washed with cold anhydrous ether, and dried under vacuum. If it is still impure, recrystallization from a solvent system like ethanol/ether or isopropanol/hexane may be necessary.
Protocols & Methodologies
Appendix A: Recommended Synthesis Protocol
This protocol is based on the titanium-mediated cyclopropanation of nitriles.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Milan System [milansystem.org]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Kulinkovich Reaction [organic-chemistry.org]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride for In Vivo Studies
Welcome to the technical support center for 4-(1-Aminocyclopropyl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting advice for designing and optimizing in vivo studies with this compound. Given that this compound is primarily available as a drug intermediate, this guide will focus on the foundational steps required to characterize its activity and establish a safe and effective dosing regimen.[1][2][3]
Part 1: Initial Compound Assessment and Characterization
Before initiating any in vivo experiments, a thorough initial assessment of this compound is critical. The lack of extensive published data on this specific molecule necessitates a ground-up approach to understanding its properties.
Frequently Asked Questions (FAQs): Initial Assessment
Question: What is the likely mechanism of action for this compound?
Answer: While direct studies on this specific molecule are limited, its structural motifs—a benzonitrile group attached to a cyclopropylamine—suggest potential interactions with cytochrome P450 enzymes. Benzonitrile-containing compounds have been developed as aromatase inhibitors, where the nitrile group is key for activity.[4] A closely related class of drugs, such as aminoglutethimide, function as inhibitors of steroid biosynthesis by targeting enzymes like aromatase and cholesterol side-chain cleavage enzyme (CYP11A1).[5][6][7] Therefore, it is plausible that this compound may function as an inhibitor of steroidogenesis.
Question: What are the essential first steps before starting an in vivo study?
Answer:
-
Purity and Identity Confirmation: Verify the purity and identity of your compound batch using methods like NMR, LC-MS, and elemental analysis. The purity of the supplied compound is often around 97%.[8]
-
Solubility Testing: Determine the solubility of the hydrochloride salt in various pharmaceutically acceptable vehicles. This is a critical step for ensuring consistent and accurate dosing.
-
In Vitro Target Engagement and Potency: If the hypothesized target is a specific enzyme like CYP11A1 or aromatase, perform in vitro assays to confirm inhibitory activity and determine the IC50 value.[9][10] This will provide a crucial data point for estimating a starting dose in vivo.
Part 2: Designing the In Vivo Study: A Step-by-Step Guide
A logical, stepwise approach to in vivo study design is paramount for obtaining meaningful data and ensuring animal welfare.
Experimental Workflow for a Dose-Escalation Study
Below is a generalized workflow for a dose-escalation study, from initial tolerability to a multi-dose efficacy study.
Caption: Workflow for a typical in vivo dose-escalation study.
Part 3: Troubleshooting Guide for In Vivo Studies
This section addresses common issues encountered during in vivo studies with novel compounds and provides actionable solutions.
Dose-Finding and Optimization
Question: How do I determine a starting dose for my in vivo study with no prior data?
Answer: With limited data, a conservative approach is essential.
-
In Vitro to In Vivo Extrapolation: Use the in vitro IC50 value as a starting point. A common, though highly approximate, rule of thumb is to aim for initial plasma concentrations that are a multiple of the IC50.
-
Data from Structurally Similar Compounds: While not a direct replacement for experimental data, information from related molecules can provide a preliminary range. For instance, in vivo studies with aminoglutethimide have used doses around 1.25 mg/kg in rats to achieve significant inhibition of estradiol.[9] More modern CYP11A1 inhibitors like ODM-208 have been tested in mice at doses of 20-30 mg/kg twice daily.[10][11] It is crucial to note the differences in potency between these compounds.
-
Pilot Single-Dose Escalation Study: The most reliable method is to conduct a pilot study in a small number of animals. Start with a very low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts, monitoring for any signs of toxicity.
Question: My compound shows no efficacy at the initial doses. What are the next steps?
Answer: A lack of efficacy can stem from several factors.
-
Verify Compound Administration: Ensure the compound was administered correctly and at the intended dose.
-
Assess Bioavailability: If possible, conduct a pharmacokinetic (PK) study to measure the plasma concentration of the compound after dosing.[12] Poor oral bioavailability may necessitate a change in the route of administration (e.g., from oral gavage to intraperitoneal or subcutaneous injection) or reformulation of the vehicle.
-
Dose Escalation: If the compound is well-tolerated, you may need to escalate the dose. The lack of efficacy could simply be due to insufficient target engagement.
-
Re-evaluate the Hypothesis: If high dose levels are reached with good exposure but still no efficacy, it may be necessary to reconsider the hypothesized mechanism of action or the suitability of the chosen animal model.
Question: I'm observing unexpected toxicity. How should I proceed?
Answer: Toxicity is a critical endpoint and must be addressed systematically.
-
Clinical Observations: Carefully document all clinical signs of toxicity (e.g., weight loss, lethargy, changes in posture).
-
Dose Reduction: The immediate step is to reduce the dose or dosing frequency.
-
Mechanism-Based Toxicity: Consider if the toxicity is related to the expected mechanism of action. For inhibitors of steroidogenesis, adrenal insufficiency is a potential on-target toxicity, which may require steroid replacement therapy (e.g., with dexamethasone and fludrocortisone) to be manageable.[11][13][14]
-
Off-Target Toxicity: If the toxicity appears unrelated to the expected pharmacology, consider potential off-target effects or issues with the formulation. The cyclopropyl moiety in some drugs has been associated with idiosyncratic toxicity in certain species.[15]
-
Histopathology: At the end of the study, conduct a thorough histopathological examination of key organs to identify any target organs of toxicity.
Vehicle Selection and Formulation
Question: How do I select an appropriate vehicle for this compound?
Answer: The hydrochloride salt form suggests good aqueous solubility.
-
Initial Screening: Start with simple aqueous vehicles:
-
Sterile Water for Injection
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
-
Enhancing Solubility: If solubility is limited, consider the following, ensuring they are appropriate for the chosen route of administration:
-
A small percentage of a co-solvent like DMSO or ethanol (typically <10%).
-
Aqueous solutions of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).
-
Suspensions in vehicles like 0.5% methylcellulose.
-
-
Stability: Once a vehicle is chosen, assess the stability of the formulation over the expected duration of use.
Part 4: Data from Structurally or Mechanistically Related Compounds
The following table summarizes in vivo dosing information for aminoglutethimide and ODM-208, which may serve as a conceptual starting point for designing studies with this compound. This information should not be directly extrapolated but used as a guide for designing dose-finding studies.
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Aminoglutethimide | PMSG-primed SD Rats | 1.25 mg/kg | Not Specified | 35% inhibition of plasma estradiol | [9] |
| ODM-208 | Balb/c Mice | 20 mg/kg BID | Oral | >95% reduction in plasma corticosterone, progesterone, and testosterone | [10] |
| ODM-208 | VCaP Xenograft Mice | 30 mg/kg BID | Oral | Inhibition of tumor growth | [10] |
Part 5: Hypothetical Mechanism of Action
Based on its chemical structure, this compound may inhibit steroidogenesis, potentially at the level of CYP11A1 or aromatase. The diagram below illustrates this hypothetical mechanism.
Caption: Hypothetical inhibition of steroidogenesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. targetmol.cn [targetmol.cn]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of adrenal corticosteroid synthesis by aminoglutethimide: studies of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemuniverse.com [chemuniverse.com]
- 9. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve the solubility of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride
<Technical Support Center: 4-(1-Aminocyclopropyl)benzonitrile hydrochloride >
Introduction:
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and formulation scientists who are utilizing this compound in their experiments. Insufficient solubility is a frequent obstacle in experimental workflows, leading to inaccurate concentration measurements, poor reproducibility, and compromised results. This guide provides a structured, in-depth approach to understanding and overcoming the solubility challenges associated with this molecule. We will explore the chemical principles governing its solubility and provide validated, step-by-step protocols to achieve clear, stable solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a primary concern?
Answer: this compound is a synthetic organic compound often used as an intermediate in the development of pharmacologically active molecules.[1][2] Its structure consists of a polar aminocyclopropyl group, which is basic, and a moderately non-polar benzonitrile group.[3] The compound is supplied as a hydrochloride salt to leverage the basicity of the primary amine. This amine group can be protonated, forming an ammonium salt which is generally more water-soluble than the corresponding neutral "free base" form.[4][5]
The primary solubility challenge arises from the dual nature of the molecule. While the hydrochloride salt form enhances aqueous solubility, the benzonitrile portion of the molecule possesses significant hydrophobic character, which limits its ability to dissolve in purely aqueous systems, especially at neutral or higher pH where it may convert to the less soluble free base.[6] Achieving a stable solution at a desired concentration is therefore a critical first step for any downstream application, including biological assays, reaction chemistry, and analytical measurements.
Q2: I'm seeing conflicting results. What are the initial signs of poor solubility or compound precipitation?
Answer: Solubility issues can manifest in several ways. It is crucial to be observant during solution preparation. Initial indicators include:
-
Visible Particulates: The most obvious sign is undissolved solid material, even after vigorous vortexing or sonication. This may appear as a fine suspension, cloudiness (turbidity), or larger crystals settled at the bottom of the container.
-
Solution Opalescence or Haze: A solution that is not perfectly clear and transparent may indicate the formation of very fine, colloidal particles, which is a precursor to precipitation.
-
Precipitation Over Time: The compound may initially dissolve, particularly with the aid of heat or sonication, but then precipitate out of solution upon standing at room temperature or upon storage at 4°C. This is often due to the formation of a supersaturated solution.[7]
-
Inconsistent Experimental Results: In biological or chemical assays, poor solubility can lead to dose-response curves that are not sigmoidal, have high variability between replicates, or show a sudden plateau in activity that is not related to the biological target but rather to the compound falling out of solution.
Q3: What is the expected solubility in common laboratory solvents?
Answer: Precise, experimentally determined solubility data for this specific compound is not widely published. However, based on its chemical structure, we can predict its behavior in common solvents. The following table provides a general guideline. It is imperative to experimentally determine the solubility for your specific concentration needs and experimental conditions.
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Moderate | The hydrochloride salt enhances solubility, but the hydrophobic benzonitrile moiety limits it. Solubility is highly dependent on pH.[8] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | At this pH, a significant portion of the compound will exist as the less soluble free base, likely leading to precipitation. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[9][10] |
| Ethanol (EtOH) | Moderate to High | Ethanol has both polar (hydroxyl) and non-polar (ethyl) character, making it a good solvent for many organic compounds. |
| Methanol (MeOH) | Moderate to High | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule. |
Part 2: Troubleshooting Experimental Issues
Problem 1: My compound will not dissolve in water or aqueous buffer (e.g., PBS) at my target concentration.
Likely Cause: The pH of the solution is too high, causing the protonated, soluble amine salt to convert to its neutral, poorly soluble free base form.
Scientific Explanation: The solubility of an amine hydrochloride salt is governed by the pH of the solution and the pKa of the primary amine. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the protonated (BH+) and unprotonated (B) forms of the base.[11][12]
pH = pKa + log([B]/[BH+])
For the compound to remain in its soluble, protonated (BH+) form, the pH of the solution must be kept significantly below the pKa of the aminocyclopropyl group. When the pH is near or above the pKa, the equilibrium shifts towards the uncharged free base (B), which is substantially less soluble and precipitates out.[13][14]
-
Initial Suspension: Weigh the required amount of this compound into a suitable container. Add approximately 50-70% of the final desired volume of purified water or your target buffer.
-
Dispersion: Vortex or sonicate the mixture for 1-2 minutes to create a uniform suspension. At this stage, it is likely the solution will appear cloudy or have visible particulates.
-
pH Adjustment: Place a calibrated pH probe into the suspension. Slowly, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring.
-
Observe Clarity: Continue adding acid and monitoring the solution's appearance. As the pH drops, the compound will protonate and dissolve. The target is the point at which the solution becomes completely clear.
-
Final Volume: Once the solution is clear, remove the pH probe (rinsing any adhered liquid back into the container) and add the solvent to reach the final target volume (QS).
-
Final pH Check & Filtration: Record the final pH of the solution. For long-term stability, it is advisable to sterile-filter the solution through a 0.22 µm filter to remove any micro-particulates.
Trustworthiness Check: Always prepare a small test batch first to determine the optimal pH range before committing a large amount of your compound. A stable solution should remain clear after standing at room temperature for several hours and after refrigeration.
Problem 2: My compound dissolves initially with heating, but crashes out of solution when it cools down.
Likely Cause: You have created a supersaturated solution. The solubility of most solid compounds increases with temperature.[15][16] By heating, you dissolved more compound than is stable at room temperature. As the solution cools, the solubility limit decreases, and the excess compound precipitates.[17][18]
Solution:
-
Avoid Heating for Aqueous Solutions: For aqueous solutions of this compound, heating is not the recommended primary method for solubilization because it masks the underlying pH issue. Focus on the pH adjustment protocol described above.
-
Controlled Cooling (Recrystallization): If you are intentionally trying to recrystallize the compound, this behavior is expected. Slow, controlled cooling will yield larger, purer crystals, while rapid cooling (crashing) will produce smaller particles.[15]
-
Use Co-solvents: If a high concentration is required that cannot be achieved by pH adjustment alone, a co-solvent system is the appropriate strategy.
Problem 3: I need to prepare a high-concentration stock solution for use in cell culture, but the required low pH is not compatible with my assay.
Likely Cause: You are limited by both the intrinsic aqueous solubility of the compound and the pH constraints of your biological system.
Scientific Explanation: Many biological assays require a physiological pH of ~7.4. At this pH, this compound will be predominantly in its poorly soluble free base form. The solution is to prepare a concentrated stock in a water-miscible organic solvent and then dilute it into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is an excellent and widely used co-solvent for this purpose.[9][] It is amphipathic, meaning it can dissolve both polar and non-polar molecules, and is miscible with water and cell culture media.[10][20]
-
Preparation: Weigh the compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes until the solution is perfectly clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.
-
Application: For your experiment, perform a serial dilution of the DMSO stock into your final aqueous assay buffer.
Trustworthiness Check: It is critical to ensure the final concentration of DMSO in your assay is low enough to not affect the biological system. Typically, this is kept below 0.5% or 1% (v/v), but this must be validated for your specific cell line or assay.[21] Always run a "vehicle control" (assay buffer + same final concentration of DMSO without the compound) to account for any solvent effects.
Problem 4: I am concerned about the chemical stability of the nitrile group in my acidic or basic solutions.
Likely Cause: The nitrile functional group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating.
Scientific Explanation: Nitriles can be hydrolyzed to form amides and subsequently carboxylic acids.[22] This reaction is typically slow at room temperature but can be accelerated by strong acids or bases and high temperatures.[23][24][25]
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.[24]
-
Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile.[22]
Mitigation Strategies:
-
Use Mild Conditions: For solubility purposes, use the minimum amount of acid required to dissolve the compound. Avoid using strong, concentrated acids or bases.
-
Avoid Heat: Do not heat aqueous solutions for extended periods. Prepare solutions fresh and use them promptly.
-
Storage: Store aqueous stock solutions at 2-8°C for short-term use (1-2 days) or frozen for longer periods. For maximum stability, a DMSO stock stored at -80°C is preferred.
-
Analytical Verification: If long-term stability in an aqueous formulation is required, use an analytical technique like HPLC or LC-MS to monitor the purity of the compound over time and check for the appearance of degradation products (e.g., the corresponding amide or carboxylic acid).
References
- 1. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]
- 2. targetmol.cn [targetmol.cn]
- 3. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. quora.com [quora.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 12. microbenotes.com [microbenotes.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tutorchase.com [tutorchase.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 20. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 21. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 23. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride
Welcome to the technical support guide for 4-(1-Aminocyclopropyl)benzonitrile hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate[1][2][3]. The unique structure of this molecule, combining a polar aminocyclopropyl hydrochloride group with a moderately non-polar benzonitrile ring, presents specific purification challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you achieve high purity and yield.
Core Compound Characteristics and Handling
Understanding the fundamental properties of this compound is the first step toward effective purification. Its dual nature—a polar salt and an aromatic nitrile—governs its solubility and chromatographic behavior.
| Property | Value | Source |
| CAS Number | 1369512-65-1 | [4][5][6] |
| Molecular Formula | C₁₀H₁₁ClN₂ | [4][5] |
| Molecular Weight | 194.66 g/mol | [4][7] |
| Appearance | Off-white to light yellow solid | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4][7] |
Expert Insight: The hydrochloride salt form significantly increases the polarity and water solubility compared to the free base. However, it can also make the compound sensitive to pH changes. The off-white to yellow appearance suggests potential susceptibility to oxidation or degradation, making proper storage under an inert atmosphere crucial to prevent impurity formation over time[4].
Frequently Asked Questions (FAQs)
Here we address common high-level questions encountered by researchers.
Q1: What are the primary challenges in purifying this compound?
The main difficulties stem from its amphiphilic character. It possesses sufficient polarity to be water-soluble, yet the benzonitrile portion provides non-polar characteristics. This can lead to:
-
Difficult Crystallization: Finding a single solvent that provides good solubility when hot but poor solubility when cold is challenging. Mixed-solvent systems are often required.
-
Co-precipitation of Impurities: Polar impurities, such as starting materials or hydrolysis by-products, can easily co-precipitate with the product from polar solvents.
-
Chromatographic Complexity: The compound can exhibit poor peak shape and retention on standard reversed-phase or normal-phase silica columns without careful method development. Its basic amino group can interact strongly with acidic silica gel, causing tailing.
Q2: What are the likely impurities I should expect?
While specific impurities depend on the synthetic route, they generally fall into three categories:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the aminocyclopropyl ring or the benzonitrile moiety.
-
Process-Related Impurities: These are by-products from the reaction itself, such as isomers, dimers, or products from incomplete reactions[8].
-
Degradation Products: The primary amine is susceptible to oxidation, which can cause discoloration. The nitrile group could potentially hydrolyze to an amide or carboxylic acid under harsh acidic or basic conditions.
Q3: Which analytical method is best for assessing purity?
High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate with pH control) and an organic modifier (acetonitrile or methanol) is a good starting point. Due to the benzonitrile chromophore, UV detection (typically around 254 nm) is highly effective. For polar compounds like this, Hydrophilic Interaction Liquid Chromatography (HILIC) can also provide excellent separation and is a powerful alternative[9][10].
In-Depth Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Decision Workflow for Purification Strategy
Before diving into specific issues, use this decision tree to select the most appropriate starting point for your purification based on the initial purity assessment.
Caption: Purification strategy decision tree.
Issue 1: My crude material has low purity (<95%) after synthesis. How do I perform an effective bulk purification?
Probable Cause: The crude product contains a significant amount of process-related impurities and unreacted starting materials. A single purification step may not be sufficient.
Solution: Recrystallization from a Mixed-Solvent System
Recrystallization is the most effective first step for removing the bulk of impurities, especially if the product constitutes the major component of the crude solid. Given the compound's properties, a mixed-solvent system is ideal. A common choice is an alcohol (like isopropanol or ethanol) as the "solvent" and an ether (like MTBE) or a non-polar solvent (like heptane) as the "anti-solvent."
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small vial, dissolve ~50 mg of crude product in a minimal amount of a hot solvent (e.g., isopropanol). The goal is to find a solvent that fully dissolves the product near its boiling point.
-
Dissolution: Place the bulk crude material in an appropriately sized flask equipped with a reflux condenser and magnetic stirrer. Add the selected primary solvent portion-wise while heating until the solid fully dissolves. Avoid adding excessive solvent.
-
Charcoal Treatment (If Colored): If the solution is colored, allow it to cool slightly, then add a small amount (1-2% w/w) of activated carbon. Re-heat to reflux for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, you can slowly add an anti-solvent (e.g., MTBE) dropwise until the solution becomes faintly cloudy.
-
Cooling & Isolation: Cool the flask in an ice bath for at least 1 hour to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Trustworthiness Check: The purity of the isolated crystals should be confirmed by HPLC. The mother liquor can also be analyzed to understand which impurities were successfully removed.
Issue 2: Recrystallization is ineffective. A persistent polar impurity remains close to my product peak in HPLC.
Probable Cause: The impurity has very similar polarity and solubility characteristics to the target compound, causing it to co-crystallize. This is common with isomers or structurally related by-products.
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that are poorly retained or show bad peak shape in reversed-phase chromatography, HILIC is a superior technique[9][10]. HILIC uses a polar stationary phase (like bare silica or an amino-bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer[9]. This allows for the separation of polar compounds that would otherwise wash out in the void volume of a C18 column.
Experimental Protocol: HILIC Purification
-
Column Selection: A bare silica or amino-functionalized preparative HPLC column is recommended. Silica can sometimes offer different selectivity than an amino column[9].
-
Mobile Phase Preparation:
-
Solvent A: 95:5 Acetonitrile:Water with a buffer (e.g., 10 mM Ammonium Acetate, pH adjusted with acetic acid).
-
Solvent B: 50:50 Acetonitrile:Water with the same buffer.
-
Rationale: pH control is critical for reproducible results in HILIC[9]. The buffer prevents the amine from interacting too strongly with the stationary phase.
-
-
Sample Preparation: Dissolve the impure material in a solvent mixture that is weaker than the initial mobile phase (e.g., 95% Acetonitrile) to ensure good focusing on the column head. If solubility is an issue, use a small amount of water or methanol and dilute with acetonitrile.
-
Purification Workflow:
-
Equilibration: Equilibrate the column with 95-100% Solvent A for at least 10 column volumes.
-
Injection: Inject the prepared sample.
-
Elution: Run a gradient from 0-50% Solvent B over 20-30 column volumes. The target compound should elute as the water content increases.
-
Fraction Collection: Collect fractions based on the UV chromatogram and analyze them by analytical HPLC to identify the pure fractions.
-
-
Product Isolation: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize the remaining aqueous solution to obtain the final product.
Caption: HILIC purification workflow.
Issue 3: My final product is yellow or brown, even after crystallization.
Probable Cause: This discoloration is likely due to trace-level, highly colored impurities, often arising from oxidation of the primary amine. These impurities might be present in such small quantities that they are not easily visible on an HPLC chromatogram but are potent chromophores.
Solution: Activated Carbon Treatment and Inert Handling
-
Decolorization: Perform a recrystallization as described in Issue 1, but be sure to include the activated carbon treatment step. Carbon has a high surface area and is excellent at adsorbing large, flat aromatic molecules and colored impurities. Do not use an excessive amount, as it can also adsorb your product, reducing yield.
-
Prevent Recurrence: The formation of colored impurities is often an indicator of product instability.
-
Inert Atmosphere: Handle the material under an inert atmosphere (nitrogen or argon) whenever possible, especially during heating steps like recrystallization.
-
Storage: Strictly adhere to the recommended storage conditions: 2-8°C under an inert gas[4]. Avoid exposure to light and air.
-
Solvent Purity: Ensure all solvents are free of peroxides or other oxidizing contaminants.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Milan System [milansystem.org]
- 3. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]
- 4. 4-(1-aMinocyclopropyl)benzonitrile (Hydrochloride) CAS#: 1369512-65-1 [chemicalbook.com]
- 5. 1369512-65-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. targetmol.cn [targetmol.cn]
- 8. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
troubleshooting inconsistent results in 4-(1-Aminocyclopropyl)benzonitrile hydrochloride assays
Welcome to the technical support center for 4-(1-Aminocyclopropyl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this unique molecule. Inconsistent assay results can be a significant roadblock in research and development. This document provides in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions to help you achieve reliable and reproducible data.
Introduction to the Molecule and its Challenges
This compound is a key pharmaceutical intermediate.[1] Its structure, featuring a primary aminocyclopropyl group attached to a benzonitrile core, presents distinct analytical challenges. The primary amine is basic, making the molecule susceptible to pH-dependent changes in solubility and chromatographic behavior. As a hydrochloride salt, its interaction with aqueous media and potential for common-ion effects must be carefully considered to ensure analytical accuracy.[2][3]
The most common sources of inconsistent results stem from:
-
Chromatographic Issues: Poor peak shape, shifting retention times, and loss of resolution in HPLC analysis.
-
Solubility and Stability: Incomplete dissolution, pH-dependent solubility changes, and potential degradation under stress conditions.[4]
-
Standard and Sample Preparation: Errors in weighing, dilution, or handling of the reference standard and samples.
This guide will address these issues systematically, providing both the "how-to" fix and the "why" it works.
Troubleshooting Guide: Inconsistent Assay Results
This section is structured in a question-and-answer format to directly address common problems encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Issues
Question: Why am I seeing significant peak tailing or fronting in my HPLC chromatogram?
Answer: Peak asymmetry is the most common issue when analyzing basic compounds like 4-(1-Aminocyclopropyl)benzonitrile. The primary amine group can interact with residual, acidic silanol groups on the surface of standard silica-based C18 columns. This secondary interaction leads to peak tailing. Peak fronting can be a sign of column overload or a sample solvent that is much stronger than the mobile phase.[5]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The most critical parameter is the mobile phase pH. To ensure consistent protonation of the primary amine and minimize interaction with silanols, maintain a stable, acidic pH.
-
Recommendation: Prepare your aqueous mobile phase with a buffer such as 20-50 mM potassium phosphate or ammonium acetate, and adjust the pH to a range of 2.5 - 3.5 using an acid like phosphoric acid.[6] A stable pH prevents the amine from being in a mixed ionic state, which improves peak shape.
-
-
Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to shield the silica surface and reduce silanol interactions.
-
Recommendation: If tailing persists, switch to a column specifically designed for basic compounds, such as a C18 with advanced end-capping or a hybrid particle column.
-
-
Lower the Analyte Concentration: Injecting too much sample can overload the column, leading to fronting.
-
Recommendation: Dilute your sample and re-inject. If the peak shape improves, you were likely experiencing mass overload.
-
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase composition.
Question: My retention times are drifting between injections or between analytical runs. What is the cause?
Answer: Retention time drift is a sign of an unstable chromatographic system. The cause can be related to the column, the mobile phase, or the HPLC instrument itself.
Troubleshooting Steps:
-
Column Equilibration: Insufficient equilibration time is a frequent cause of drift, especially after changing mobile phase composition or after the system has been idle.[7]
-
Recommendation: Equilibrate the column with the mobile phase for at least 15-20 column volumes before the first injection.
-
-
Mobile Phase Composition: Inaccurately prepared mobile phase, evaporation of the more volatile organic component, or unstable pH can cause retention shifts.[6]
-
Recommendation: Always use HPLC-grade solvents. Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If using a buffer salt, ensure it is fully dissolved.
-
-
Temperature Fluctuation: Column temperature significantly affects retention. A 1°C change can alter retention time by 1-2%.[8]
-
Recommendation: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 30-40°C).
-
-
Pump and Flow Rate Issues: Worn pump seals or faulty check valves can lead to an inconsistent flow rate, directly impacting retention times.[5]
-
Recommendation: Check for pressure fluctuations. If the pressure is unstable, purge the pump to remove air bubbles. If the problem persists, it may require maintenance of pump seals or check valves.
-
Sample Preparation and Solubility Issues
Question: I am getting low assay values and see undissolved material in my sample preparations. How can I ensure complete dissolution?
Answer: this compound is a salt and generally water-soluble. However, its solubility is highly dependent on the pH of the solvent.[2] In neutral or basic conditions, it can convert to the less soluble free-base form, leading to incomplete dissolution and artificially low assay results.
Troubleshooting Steps:
-
Use an Acidified Diluent: Prepare all standards and samples in a diluent that matches the acidic conditions of your HPLC mobile phase.
-
Recommendation: A common and effective diluent is a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic or phosphoric acid. This ensures the amine remains protonated and fully dissolved.
-
-
Verify pH of Solutions: The pH of maximum solubility for an amine salt is typically in the acidic range.[6]
-
Recommendation: Before finalizing your preparation method, perform a simple solubility test by preparing the compound in diluents of different pH values to visually confirm dissolution.
-
-
Consider Common Ion Effect: At very low pH with high concentrations of chloride (e.g., from using HCl as an acidifier), the solubility of the hydrochloride salt may decrease due to the common ion effect.[2]
-
Recommendation: Use an acidifier that does not introduce chloride ions, such as phosphoric acid or formic acid, for sample and standard preparation.
-
Question: My assay results are inconsistent even when the material appears to be dissolved. Could the compound be degrading?
Answer: Yes, degradation is a potential source of inconsistent results. Forced degradation studies are performed to understand the conditions under which a molecule is unstable.[9] For 4-(1-Aminocyclopropyl)benzonitrile, potential degradation pathways include oxidation and hydrolysis under harsh acidic or basic conditions.
Troubleshooting Steps:
-
Protect from Strong Light and High Temperatures: Store the solid material and prepared solutions under recommended conditions (typically 2-8°C, protected from light).[10]
-
Prepare Solutions Freshly: Do not store stock or sample solutions for extended periods unless their stability has been formally demonstrated. Prepare them fresh daily for analysis.
-
Develop a Stability-Indicating Method: A robust HPLC method should be able to separate the intact drug from any potential degradation products. This is confirmed through forced degradation studies.[11]
-
Recommendation: Subject the compound to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) and analyze the stressed samples.[12] The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main analyte peak.
-
General Assay Variability
Question: My results for the chloride content by titration are not matching the results from my HPLC purity assay. Why?
Answer: These are two different assays measuring different attributes of the compound, and they are not expected to be identical.
-
HPLC Purity Assay: Measures the area percent of the main peak relative to all other detected peaks (impurities). It is a measure of purity with respect to related substances and degradation products.
-
Titrimetric Assay for Chloride: This is an assay of the hydrochloride salt content. It determines the amount of chloride present, which is then used to calculate the overall salt content. It does not detect non-chloride-containing impurities.
Potential Reasons for Discrepancy:
-
Presence of Non-Amine Impurities: If your sample contains impurities that are not the free base or other amine-related substances, they would be detected by HPLC but not by a titration of the amine or its salt.
-
Incorrect Stoichiometry: The calculation for the titration assumes a 1:1 molar ratio of the amine to hydrochloric acid. If the salt is not perfectly formed, this will lead to discrepancies.
-
Water Content: The presence of water or residual solvents in the solid material will lower the results of both assays relative to a theoretical 100% pure, dry substance. Always use a corrected-for-water value for your reference standard.
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for troubleshooting inconsistent assay results.
Caption: A decision tree for troubleshooting common HPLC and titration assay issues.
Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for a robust, stability-indicating method. It must be validated according to internal SOPs and relevant regulatory guidelines (e.g., ICH Q2(R1)).
1. Chromatographic Conditions:
-
Column: Base-deactivated C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 90 10 15.0 40 60 15.1 90 10 | 20.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 230 nm (based on benzonitrile chromophore).
-
Injection Volume: 10 µL.
2. Standard Preparation (Example Concentration: 0.5 mg/mL):
-
Diluent: Mobile Phase A / Mobile Phase B (90:10 v/v).
-
Accurately weigh approximately 25 mg of 4-(1-Aminocyclopropyl)benzonitrile HCl Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Dilute to volume with diluent and mix well.
3. Sample Preparation (Example Concentration: 0.5 mg/mL):
-
Accurately weigh a quantity of the sample equivalent to 25 mg of 4-(1-Aminocyclopropyl)benzonitrile HCl into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard.
4. System Suitability:
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Protocol 2: Argentometric Titration for Chloride Content (Assay)
This protocol uses silver nitrate to titrate the chloride ions of the hydrochloride salt. The endpoint can be determined potentiometrically.
1. Reagents:
-
Titrant: 0.1 N Silver Nitrate (AgNO₃), standardized.
-
Solvent: 70% Ethanol or a mixture of water and acetic acid.
-
Electrode: Silver-Sulfide Ion-Selective Electrode or Silver Billet Electrode.
2. Standardizing the Titrant (0.1 N AgNO₃):
-
Accurately weigh approximately 100 mg of dried, primary standard Sodium Chloride (NaCl) into a beaker.
-
Dissolve in 50 mL of deionized water.
-
Titrate with the 0.1 N AgNO₃ solution to the potentiometric endpoint.
-
Calculate the normality of the AgNO₃ solution.
3. Sample Analysis:
-
Accurately weigh approximately 300-350 mg of 4-(1-Aminocyclopropyl)benzonitrile HCl into a 150 mL beaker.
-
Add 75 mL of the chosen solvent (e.g., 70% ethanol) and stir until completely dissolved.
-
Immerse the electrode and ensure the stirrer does not create a vortex.
-
Titrate with the standardized 0.1 N AgNO₃ solution. Record the volume of titrant required to reach the equivalence point.
4. Calculation: Assay (%) = (V × N × MW × 100) / (W)
-
V: Volume of AgNO₃ titrant used (L)
-
N: Normality of AgNO₃ titrant (mol/L)
-
MW: Molecular weight of 4-(1-Aminocyclopropyl)benzonitrile HCl (194.66 g/mol )[10]
-
W: Weight of the sample (mg)
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage condition for this compound? A1: The solid compound should be stored under inert gas (nitrogen or argon) at 2-8°C, protected from light.[10] Solutions should be prepared fresh daily and stored under similar refrigerated and protected-from-light conditions until analysis.
Q2: Can I use a different buffer for the HPLC mobile phase? A2: Yes, other buffers like ammonium formate or ammonium acetate can be used, which are particularly useful if you are using a mass spectrometer (MS) detector. The key is to choose a buffer with a pKa that allows you to maintain a stable pH in the desired acidic range (2.5-3.5).
Q3: My sample is not a hydrochloride salt, but the free base. How should I adapt my analysis? A3: The free base will have lower aqueous solubility. It is crucial to use an acidified diluent for sample preparation to protonate the amine and ensure complete dissolution. The HPLC method described will work for the free base, as it will be protonated in the acidic mobile phase and behave identically to the salt form on the column. For an assay, you would typically use an acid-base titration in a non-aqueous solvent rather than a chloride titration.
Q4: How do I perform a forced degradation study? A4: A forced degradation study involves subjecting the drug substance to stress conditions more severe than accelerated stability testing.[9] Typical conditions include:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for several hours.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal: Dry heat (e.g., 80°C).
-
Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines. The goal is to achieve 5-20% degradation to ensure the analytical method can adequately separate the resulting degradants.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google Patents [patents.google.com]
- 11. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
scaling up the synthesis of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride
An In-Depth Technical Guide to the Synthesis of 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of this valuable pharmaceutical intermediate.[1][2][3][4] As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the challenges of scaling up this synthesis.
Core Synthesis Strategy: An Overview
The most direct and scalable route to this compound involves a three-stage process. It begins with the construction of the key 1-arylcyclopropylamine scaffold, followed by deprotection and final salt formation. The pathway leverages a titanium-mediated cyclopropanation, a standard protecting group strategy, and a straightforward acidification.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: The Kulinkovich-Szymoniak Reaction (Stage 1)
The formation of the cyclopropylamine from 4-cyanobenzonitrile is the cornerstone of this synthesis. It is a modification of the Kulinkovich Reaction, employing a Grignard reagent and a titanium(IV) alkoxide catalyst.[5][6]
Q1: My yield of the Boc-protected intermediate, 4-(1-(tert-butoxycarbonylamino)cyclopropyl)benzonitrile, is consistently low. What are the most likely causes and how can I fix them?
A1: Low yield in this reaction is a common issue and can typically be traced to one of three areas: reagent quality, stoichiometry, or reaction conditions.
-
Causality—Reagent Integrity: The Kulinkovich-Szymoniak reaction is highly sensitive to moisture and air. The titanium(IV) isopropoxide catalyst and the Grignard reagent (e.g., Ethylmagnesium Bromide) will both be deactivated by water.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use anhydrous solvents. If preparing the Grignard reagent in-house, ensure the magnesium turnings are fresh and the starting halide is dry. Titrate the Grignard reagent before use to determine its exact molarity.
-
-
Causality—Stoichiometry: The ratio of Grignard reagent and titanium catalyst to the nitrile starting material is critical. Using more than two equivalents of the Grignard reagent can decrease the yield of the desired primary amine in favor of a tertiary carbinamine byproduct.[5] Similarly, using sub-stoichiometric amounts of the titanium catalyst also reduces the yield.[5]
-
Solution: Carefully control the stoichiometry. A typical starting point is ~2.0-2.2 equivalents of EtMgBr and a stoichiometric amount (1.0 eq) of Ti(O-iPr)₄ relative to the nitrile.
-
-
Causality—Reaction Temperature: The formation of the initial titanacyclopropane intermediate is temperature-dependent.[6] If the temperature is too high during the addition of the Grignard reagent, side reactions can occur.
-
Solution: Maintain a low temperature (e.g., -78 °C to -50 °C) during the formation of the reactive titanium species and the initial addition to the nitrile. Allow the reaction to warm slowly to room temperature.
-
Q2: My reaction produces a significant amount of a ketone byproduct instead of the desired amine. Why is this happening?
A2: This is a known side reaction pathway. The intermediate azatitanacycle, formed after the nitrile reacts with the titanacyclopropane, can either be converted to the desired amine or hydrolyze to a ketone.
-
Causality—Lewis Acid Activation: The conversion of the azatitanacycle intermediate to the cyclopropylamine is efficiently promoted by a Lewis acid.[5] Without this activation, hydrolysis during workup can lead to the formation of a ketone.
-
Solution: After the initial reaction between the nitrile and the titanium complex, add a Lewis acid such as BF₃·OEt₂ to the reaction mixture before aqueous workup. This step is crucial for directing the reaction towards the amine product.[7]
-
-
Causality—Premature Quenching: Adding the aqueous quench solution before the reaction is complete or before the Lewis acid has had time to act can lead to hydrolysis of the intermediate.
-
Solution: Ensure the primary reaction has gone to completion (monitor by TLC or LC-MS if possible). Add the Lewis acid and allow it to stir for a sufficient period (e.g., 1-2 hours) before quenching the reaction.
-
Part 2: Boc Deprotection (Stage 2)
The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is typically removed under acidic conditions.[8]
Q3: The Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete, even after several hours. What can I do?
A3: Incomplete deprotection is usually a matter of insufficient acid strength or concentration.
-
Causality—Insufficient Acid: While TFA is strong, its effectiveness can be hampered if used in too low a concentration or if the substrate concentration is too high.
-
Solution 1 (Increase TFA Concentration): Increase the ratio of TFA to the solvent (typically Dichloromethane, DCM). A 25-50% solution of TFA in DCM is often effective.[9]
-
Solution 2 (Switch to a Stronger Acid System): A solution of 4M HCl in dioxane or diethyl ether is a very common and highly effective reagent for Boc deprotection.[10][11] This often provides faster and more complete conversion. The reaction can be stirred at room temperature for 1-4 hours.[10]
-
Q4: I am concerned about the stability of the nitrile group under strong acidic deprotection conditions. Can the nitrile hydrolyze?
A4: This is a valid concern. While nitrile hydrolysis typically requires harsh conditions (e.g., heating with concentrated acid or base for extended periods), some degradation is possible.[12][13][14]
-
Causality—Extended Reaction Time/Heat: The risk of nitrile hydrolysis increases with longer reaction times and higher temperatures.
-
Solution: Perform the deprotection at room temperature or below (0 °C) and monitor the reaction closely by TLC or LC-MS.[9] Stop the reaction as soon as the starting material is consumed to minimize potential side reactions. The Boc deprotection is usually fast, often completing within a few hours at room temperature.[10]
-
Part 3: Hydrochloride Salt Formation & Isolation (Stage 3)
The final step is the conversion of the free amine to its hydrochloride salt to improve stability and handling properties.
Q5: When I add HCl solution to my free base in an organic solvent, it forms a sticky oil instead of a crystalline solid. How can I induce crystallization?
A5: "Oiling out" is a common problem in salt formation and is often related to solvent choice, concentration, and rate of addition.
-
Causality—Solvent Polarity & Solubility: The solvent must be one in which the free base is soluble but the hydrochloride salt is insoluble. If the salt has some partial solubility, it can separate as a supersaturated liquid (oil) before it has a chance to nucleate and crystallize.
-
Solution 1 (Change Solvent): Diethyl ether is a common choice for precipitating hydrochloride salts because it is very nonpolar.[15][16] Other options include methyl tert-butyl ether (MTBE) or a mixture of a good solvent (like DCM or ethyl acetate) with a non-polar anti-solvent (like heptane or hexane).
-
Solution 2 (Slow Addition at Low Temperature): Cool the solution of the free base to 0 °C before slowly adding the HCl solution (e.g., HCl in ether) dropwise with vigorous stirring. Slow addition allows crystals to nucleate properly rather than crashing out as an amorphous oil.
-
Solution 3 (Seeding): If you have a small amount of crystalline product from a previous batch, add a seed crystal to the solution to initiate crystallization.
-
Q6: The final isolated hydrochloride salt is hygroscopic and difficult to handle. How can I obtain a stable, free-flowing powder?
A6: Hygroscopicity can be due to residual solvent or the amorphous nature of the solid.
-
Causality—Amorphous Solid/Residual Solvent: A product that precipitates too quickly can form an amorphous solid, which is often more hygroscopic than a well-ordered crystalline form. Residual water or protic solvents can also contribute.
-
Solution: After filtration, wash the solid thoroughly with a dry, non-polar solvent (like diethyl ether) to remove any residual reaction solvents. Dry the product extensively under high vacuum, potentially with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. If the product remains stubborn, consider recrystallization or slurry in a carefully chosen solvent system to improve its crystalline form.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Kulinkovich-Szymoniak reaction?
A: The reaction proceeds through several key steps. First, two equivalents of a Grignard reagent (EtMgBr) react with titanium(IV) isopropoxide to form a titanacyclopropane intermediate, with the loss of ethane.[6] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent and adds to the electrophilic carbon of the nitrile. The resulting azatitanacycle is then treated with a Lewis acid, which facilitates rearrangement and subsequent hydrolysis to yield the primary cyclopropylamine.[5][17]
Q: Why is a Boc protecting group necessary in this synthesis?
A: The primary amine of the cyclopropylamine product is nucleophilic and can react with the electrophilic reagents used in subsequent synthetic steps if other transformations were planned. More importantly, the Boc group provides a convenient handle for purification. The Boc-protected intermediate is typically less polar and more amenable to standard silica gel chromatography than the free amine. It also aids in achieving a clean, isolable intermediate before the final deprotection and salt formation steps.[18]
Q: What are some alternative synthetic routes to 1-arylcyclopropylamines?
A: While the Kulinkovich-Szymoniak reaction is very direct, other methods exist. One notable alternative is a Curtius rearrangement.[19] This route would start from a 1-arylcyclopropanecarboxylic acid, which is converted to an acyl azide. The acyl azide then rearranges upon heating to an isocyanate, which can be hydrolyzed to the primary amine. This method avoids the use of organometallic reagents but involves more steps.[15][20]
Experimental Protocols
Protocol 1: Synthesis of 4-(1-(tert-butoxycarbonylamino)cyclopropyl)benzonitrile (Stage 1)
-
Materials: 4-cyanobenzonitrile, Magnesium turnings, Ethyl bromide, Anhydrous THF, Titanium(IV) isopropoxide, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine.
-
Procedure:
-
Prepare Ethylmagnesium Bromide (EtMgBr) in anhydrous THF and titrate to determine concentration.
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 4-cyanobenzonitrile dissolved in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add titanium(IV) isopropoxide (1.0 eq) followed by the dropwise addition of EtMgBr (~2.1 eq) while maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Cool the mixture to 0 °C and slowly add a solution of Boc₂O (1.2 eq) and triethylamine (1.5 eq) in THF.
-
Stir at room temperature for 4-6 hours until the formation of the Boc-protected amine is complete (monitor by TLC).
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Protocol 2: Deprotection and Hydrochloride Salt Formation (Stages 2 & 3)
-
Materials: 4-(1-(tert-butoxycarbonylamino)cyclopropyl)benzonitrile, 4M HCl in Dioxane, Diethyl ether.
-
Procedure:
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like DCM or ethyl acetate.
-
To this solution, add 4M HCl in Dioxane (3-5 eq) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-3 hours).
-
Once the reaction is complete, add diethyl ether as an anti-solvent until a precipitate forms.
-
Stir the resulting slurry at 0 °C for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any soluble impurities.
-
Dry the white solid under high vacuum to yield the final this compound.[16]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Milan System [milansystem.org]
- 3. chemuniverse.com [chemuniverse.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 6. Kulinkovich Reaction [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 20. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
addressing batch-to-batch variability of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride
Welcome to the technical support resource for 4-(1-Aminocyclopropyl)benzonitrile hydrochloride (CAS No. 1369512-65-1). This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve issues related to batch-to-batch variability of this critical pharmaceutical intermediate.[1][2][3] By understanding the potential root causes of inconsistency, you can ensure the reliability and reproducibility of your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and analysis of this compound.
Q1: What are the primary drivers of batch-to-batch variability in this intermediate?
A1: Batch-to-batch variability in this compound typically stems from three main sources:
-
Impurity Profile: The presence and concentration of process-related impurities or degradation products can significantly alter the material's performance. These can originate from starting materials or side reactions during synthesis.[4][5][6]
-
Physicochemical Properties: Variations in crystalline form (polymorphism), particle size, and solvation state can affect solubility, dissolution rate, and reactivity.[7][8][9][10] As a hydrochloride salt, this compound's solid-state properties can be complex.[7][11][12][13]
-
Residual Solvents: The type and amount of residual organic solvents from the manufacturing process can impact not only safety but also the material's physical properties and stability.[3][14][15][16]
Q2: My latest batch shows different solubility compared to a previous lot, even though the purity by HPLC appears similar. What could be the cause?
A2: This is a classic indicator of polymorphic or crystalline variability. While HPLC confirms chemical purity, it does not provide information about the solid-state structure. Different crystalline forms of the same compound can have markedly different solubilities.[9][17][18][19] We recommend performing X-Ray Powder Diffraction (XRPD) to compare the crystal forms of the two batches. A change in the diffraction pattern would confirm a polymorphic difference.
Q3: We are observing inconsistent yields in our downstream reaction. Could the quality of this compound be the culprit?
A3: Absolutely. Inconsistent reaction yields are a common consequence of batch-to-batch variability in a starting material.[1] Potential causes include:
-
Unidentified Inhibitors: Trace impurities not detected by standard QC methods could be inhibiting your catalyst or reacting with your reagents.
-
Reactivity Differences: Changes in the crystalline form or particle size can alter the specific surface area and dissolution rate, thereby affecting the reaction kinetics.[20]
-
Stoichiometric Inaccuracy: If the new batch has a different level of hydration or residual solvent content, the calculated molar equivalents for your reaction may be inaccurate.
Q4: How should I properly store this compound to ensure its stability?
A4: Based on its structure, which includes a primary amine and a benzonitrile group, the compound should be stored in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon). This minimizes the risk of oxidative degradation of the amine and hydrolysis of the nitrile group.[21][22][23] The hydrochloride salt form generally offers improved stability over the freebase.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a structured, cause-and-effect approach to resolving specific problems encountered during the use of this compound.
Issue 1: Inconsistent Reaction Yields or Stalled Reactions
Your downstream process, which utilizes this intermediate, is showing variable yields or is failing to proceed to completion.
Caption: Troubleshooting workflow for inconsistent reaction yields.
Protocol 1: Comprehensive Impurity Profiling
-
Objective: To identify and quantify any previously undetected impurities.
-
Methodology:
-
Dissolve a sample from the problematic batch in a suitable solvent (e.g., Acetonitrile/Water).
-
Analyze using a high-resolution LC-MS system to obtain accurate mass data for any minor peaks.
-
Analyze by GC-MS to identify volatile impurities and residual solvents.[14][15]
-
Acquire a high-field ¹H and ¹³C NMR spectrum. Pay close attention to small, unassigned signals.
-
-
Interpretation:
-
Compare the impurity profile to that of a "golden batch" (a batch that performed well).
-
Potential impurities could include unreacted starting materials from the cyclopropanation or benzonitrile synthesis steps, or byproducts from side reactions.[4][24][25] For example, incomplete cyclopropanation could leave an alkene impurity.[25]
-
Protocol 2: Solid-State Characterization
-
Objective: To determine if physical properties are the source of variability.
-
Methodology:
-
X-Ray Powder Diffraction (XRPD): Analyze both the "good" and "bad" batches. This is the definitive method for identifying different polymorphic forms.[8][10][26]
-
Differential Scanning Calorimetry (DSC): Determine the melting point and look for any endotherms or exotherms that might indicate a phase transition or the presence of a solvate.
-
Thermogravimetric Analysis (TGA): Quantify the amount of water or residual solvent present in the crystal lattice.
-
-
Interpretation:
-
A difference in the XRPD pattern between batches confirms polymorphism.[11]
-
A weight loss in the TGA data before the melting point indicates the presence of a solvate or hydrate, which will affect the true molecular weight.
-
| Parameter | "Good" Batch Example | "Bad" Batch Example | Potential Implication |
| HPLC Purity | 99.5% | 99.4% | Seemingly identical, but masks underlying issues. |
| XRPD Pattern | Form I (Sharp Peaks) | Form II (Different Peaks) | Different crystal lattice; likely different solubility/reactivity.[9] |
| TGA Weight Loss | 0.2% below 100°C | 4.5% below 100°C | "Bad" batch is a monohydrate; molar mass is incorrect. |
| Residual Acetone | < 50 ppm | 1500 ppm | May interfere with downstream chemistry.[3] |
Issue 2: Material Fails to Dissolve or Dissolves Too Slowly
The intermediate does not dissolve as expected in the reaction solvent, leading to heterogeneous mixtures and incomplete reactions.
Caption: Troubleshooting workflow for poor solubility issues.
Protocol 3: Particle Size and Morphology Analysis
-
Objective: To assess if the physical dimensions of the crystalline particles have changed.
-
Methodology:
-
Laser Diffraction Particle Size Analysis (PSA): Measure the particle size distribution of the problematic batch and compare it to a reference batch.
-
Scanning Electron Microscopy (SEM): Visually inspect the crystals. Note any differences in crystal habit (e.g., needles vs. plates), which can significantly impact dissolution.
-
-
Interpretation:
-
A significant increase in the average particle size (e.g., D50) will lead to a lower surface area and thus a slower dissolution rate.
-
A change in morphology from fine needles to large plates can dramatically reduce the rate of dissolution even if the chemical purity is identical.
-
Protocol 4: Controlled Crystallization for Form Conversion
-
Objective: To convert a less soluble polymorphic form to a more desirable one, or to achieve a consistent particle size.
-
Methodology:
-
Dissolve the material in a suitable solvent (e.g., isopropanol, methanol) at an elevated temperature.
-
Induce crystallization through slow cooling, anti-solvent addition, or seeding with a crystal of the desired form.[27]
-
The cooling rate and agitation must be precisely controlled to influence the final crystal size and form.
-
Filter, wash, and dry the resulting solid under controlled conditions.
-
Verify the resulting crystal form using XRPD.
-
-
Trustworthiness: This protocol is self-validating. By analyzing the product with XRPD and PSA after the procedure, you can directly confirm if the desired physical form and particle size have been achieved.
References
- 1. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. unifr.ch [unifr.ch]
- 3. veeprho.com [veeprho.com]
- 4. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. cormica.com [cormica.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. uspnf.com [uspnf.com]
- 15. researchgate.net [researchgate.net]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. grokipedia.com [grokipedia.com]
- 24. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 25. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]
- 27. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
The Potential of 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride as a Novel LSD1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the identification of novel, potent, and selective inhibitors for key enzymes is paramount. This guide provides a comparative analysis of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride, a compound bearing a structural motif suggestive of inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), against a panel of well-characterized LSD1 inhibitors. While direct experimental data for this compound as an LSD1 inhibitor is not yet publicly available, its chemical structure, featuring a cyclopropylamine moiety, provides a strong rationale for its investigation as a potential modulator of this critical epigenetic regulator.
This document is intended to serve as a comprehensive resource for researchers hypothesizing the activity of this and similar compounds. We will delve into the mechanism of LSD1, compare the performance of established inhibitors, and provide detailed experimental protocols to facilitate the empirical validation of novel chemical entities.
The Critical Role of LSD1 in Health and Disease
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] By catalyzing this demethylation, LSD1 is a key component of several transcriptional repressor complexes, leading to gene silencing.[1] Its overexpression has been implicated in a variety of cancers, making it a compelling therapeutic target.[2] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes, offering a promising avenue for cancer therapy.[1]
The therapeutic potential of targeting LSD1 has led to the development of a range of inhibitors, which can be broadly categorized as either irreversible or reversible.
A Comparative Look at Established LSD1 Inhibitors
The inhibitory landscape of LSD1 is populated by compounds with diverse mechanisms of action and potencies. For the purpose of this guide, we will focus on a selection of prominent irreversible and reversible inhibitors to provide a robust benchmark for the evaluation of novel compounds like this compound.
Irreversible Inhibitors: Many irreversible LSD1 inhibitors are derivatives of tranylcypromine, a monoamine oxidase (MAO) inhibitor that was found to also inhibit LSD1.[3][4] These compounds typically form a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation.[2]
Reversible Inhibitors: Reversible inhibitors, on the other hand, do not form a permanent bond with the enzyme. Their development has been pursued to potentially offer improved safety profiles and different pharmacokinetic properties.[5]
Below is a table summarizing the in vitro potency of selected LSD1 inhibitors.
| Compound | Type | Target | IC50 Value | Citation(s) |
| Tranylcypromine | Irreversible | LSD1 | ~20.7 µM | [6][7] |
| ORY-1001 (Iadademstat) | Irreversible | LSD1 | ~12-20 nM | [2][7][8][9] |
| GSK-2879552 | Irreversible | LSD1 | ~20-56.8 nM | [7][10] |
| CC-90011 (Pulrodemstat) | Reversible | LSD1 | ~0.25-0.66 nM | [5][10][11] |
IC50 values can vary depending on the specific assay conditions.
This comparative data highlights the high potency that has been achieved in the development of both irreversible and reversible LSD1 inhibitors. Any novel compound, including this compound, would need to demonstrate comparable or superior potency to be considered a promising lead candidate.
Experimental Validation: Protocols for Assessing LSD1 Inhibition
To empirically determine the inhibitory potential of a novel compound against LSD1, a combination of in vitro biochemical assays and cell-based functional assays is essential. Here, we provide detailed, step-by-step methodologies for two key experiments.
Biochemical Assay: Horseradish Peroxidase (HRP)-Coupled Assay for LSD1 Activity
This assay provides a quantitative measure of a compound's ability to directly inhibit the enzymatic activity of LSD1. The principle of this assay is the detection of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-mediated demethylation reaction.[12]
Workflow for HRP-Coupled LSD1 Inhibition Assay
Caption: Workflow for the HRP-coupled LSD1 inhibition assay.
Detailed Protocol:
-
Prepare Assay Buffer: 50 mM HEPES, pH 7.5.
-
Prepare Reagents:
-
Horseradish Peroxidase (HRP): Reconstitute according to the manufacturer's instructions.
-
Amplex Red: Prepare a stock solution in DMSO and dilute in Assay Buffer to the working concentration.
-
LSD1 Enzyme: Dilute purified recombinant LSD1 enzyme in Assay Buffer.
-
H3K4me2 Peptide Substrate: Prepare a stock solution of a synthetic peptide corresponding to the N-terminus of histone H3, dimethylated at lysine 4. Dilute to the working concentration in Assay Buffer.
-
Test Compound: Prepare a serial dilution of this compound (or other test compounds) in a suitable solvent (e.g., DMSO), and then dilute in Assay Buffer.
-
-
Assay Procedure (96-well plate format): a. To each well, add the appropriate volume of Assay Buffer. b. Add the test compound or vehicle control. c. Add the diluted LSD1 enzyme to all wells except the "no enzyme" control wells. d. Add the HRP and Amplex Red solution. e. Pre-incubate the plate at 37°C for 10-15 minutes. f. Initiate the reaction by adding the H3K4me2 peptide substrate. g. Incubate the plate at 37°C for 30-60 minutes, protected from light. h. Measure the fluorescence using a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.
-
Data Analysis: a. Subtract the background fluorescence (wells without enzyme) from all other readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for H3K4 Dimethylation
To confirm that the inhibitory activity observed in the biochemical assay translates to a cellular context, a Western blot analysis of H3K4 dimethylation (H3K4me2) levels is performed. Effective inhibition of LSD1 in cells should lead to an accumulation of its substrate, H3K4me2.[1]
Workflow for Cellular H3K4me2 Western Blot Assay
Caption: Workflow for Western blot analysis of H3K4me2 levels.
Detailed Protocol:
-
Cell Culture and Treatment: a. Culture a relevant cancer cell line (e.g., a small cell lung cancer or acute myeloid leukemia cell line known to overexpress LSD1) to an appropriate confluency. b. Treat the cells with a range of concentrations of this compound (or other test compounds) and a vehicle control for 24 to 72 hours.
-
Histone Extraction: a. Harvest the cells and wash with PBS. b. Perform a histone extraction using a commercially available kit or a standard acid extraction protocol. c. Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of histone extracts by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with a primary antibody specific for H3K4me2. e. As a loading control, incubate a parallel membrane or strip the first membrane and re-probe with a primary antibody against total Histone H3. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for H3K4me2 and total Histone H3 using image analysis software. b. Normalize the H3K4me2 signal to the total Histone H3 signal for each sample. c. Analyze the dose-dependent increase in the normalized H3K4me2 signal to confirm the cellular activity of the inhibitor.
Conclusion
The structural similarity of this compound to known irreversible LSD1 inhibitors makes it an intriguing candidate for investigation. This guide provides the necessary context and experimental framework for researchers to systematically evaluate its potential as a novel LSD1 inhibitor. By comparing its performance against established compounds using standardized biochemical and cellular assays, the scientific community can determine its potency, selectivity, and therapeutic potential. The provided protocols offer a starting point for these critical investigations, which could ultimately lead to the development of new and effective epigenetic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. xcessbio.com [xcessbio.com]
- 9. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LSD1 Inhibitors: 4-(1-Aminocyclopropyl)benzonitrile vs. Tranylcypromine
An In-depth Analysis for Drug Discovery and Development Professionals
The epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1) has emerged as a significant therapeutic target, particularly in oncology.[1] LSD1 plays a crucial role in tumorigenesis and metastasis by regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] Its overexpression is correlated with poor prognosis in numerous cancers, making the development of potent and selective LSD1 inhibitors a key focus of research.[3]
This guide provides a detailed comparison of two prominent LSD1 inhibitors: 4-(1-Aminocyclopropyl)benzonitrile hydrochloride, a derivative of the tranylcypromine scaffold, and Tranylcypromine (TCP) itself, a clinically used antidepressant that was one of the first identified inhibitors of LSD1.[4][5] We will delve into their mechanisms of action, comparative efficacy, and provide a standardized protocol for in vitro evaluation.
Chemical and Physical Properties
A fundamental comparison begins with the molecular characteristics of each compound. While both share the core phenylcyclopropylamine structure essential for LSD1 inhibition, the addition of a benzonitrile group to the 4-position of the phenyl ring in 4-(1-Aminocyclopropyl)benzonitrile distinguishes it from Tranylcypromine. This modification is intended to enhance potency and selectivity.
| Property | This compound | Tranylcypromine |
| Chemical Structure | ![]() | ![]() |
| Molecular Formula | C10H11ClN2 | C9H11N |
| Molecular Weight | 194.66 g/mol [6][7] | 133.19 g/mol |
| CAS Number | 1369512-65-1[7] | 155-09-9 |
Mechanism of Action: Covalent Inhibition of a Key Epigenetic Regulator
LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, removes methyl groups from mono- and di-methylated H3K4 and H3K9.[2] Demethylation of H3K4me1/2, an activation mark, leads to transcriptional repression, while demethylation of H3K9me1/2, a repressive mark, can lead to gene activation.[2][8] This dual functionality allows LSD1 to play a complex role in regulating gene expression.
Both 4-(1-Aminocyclopropyl)benzonitrile and Tranylcypromine are mechanism-based, irreversible inhibitors of LSD1.[1][9] They act as suicide substrates, forming a covalent adduct with the FAD cofactor in the enzyme's active site.[4] This covalent modification permanently inactivates the enzyme. The cyclopropylamine moiety is crucial for this mechanism.
Caption: Mechanism of irreversible LSD1 inhibition.
The aberrant activity of LSD1 is implicated in various signaling pathways crucial for cancer progression, including the PI3K/AKT and mTOR pathways.[10][11] By inhibiting LSD1, these compounds can modulate these pathways and induce anti-tumor effects.
Comparative Efficacy: A Look at the Data
The primary measure of an inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.
| Compound | LSD1 IC50 | Selectivity over MAO-A | Selectivity over MAO-B | Reference |
| Tranylcypromine (TCP) | ~200 µM | Low | Low | [14] |
| N-(4-(2-Aminocyclopropyl)phenyl)-4-cyanobenzamide hydrochloride (a benzonitrile derivative) | 0.02 - 0.15 µM | High | Moderate to High | [12] |
Note: IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.
The addition of the benzonitrile moiety and other substitutions on the phenyl ring of the tranylcypromine scaffold generally leads to a significant increase in potency against LSD1.[12][13] Furthermore, these modifications often enhance selectivity for LSD1 over other FAD-dependent amine oxidases like monoamine oxidase A (MAO-A) and MAO-B, which is a significant drawback of using Tranylcypromine as a research tool or therapeutic due to off-target effects.[14][15]
Experimental Protocol: In Vitro LSD1 Inhibition Assay
To enable researchers to conduct their own comparative studies, we provide a detailed protocol for a common in vitro LSD1 inhibition assay. This protocol is based on a horseradish peroxidase (HRP)-coupled reaction that detects the hydrogen peroxide produced during the demethylation reaction.
Materials:
-
Human recombinant LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplates
-
Test compounds (this compound and Tranylcypromine) dissolved in DMSO
-
Microplate reader capable of fluorescence detection
Workflow:
Caption: Workflow for the in vitro LSD1 inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Tranylcypromine in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well black microplate, add the diluted inhibitors to their respective wells. Then, add the human recombinant LSD1 enzyme to all wells except the "no enzyme" control wells. Pre-incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the demethylation reaction by adding the dimethylated H3K4 peptide substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Add the detection mix containing HRP and Amplex Red to all wells.
-
Final Incubation: Incubate the plate at room temperature for 5-15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorogenic substrate (e.g., ~530-540 nm excitation and ~585-595 nm emission for Amplex Red).[16]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Discussion and Conclusion
The development of LSD1 inhibitors has provided valuable tools for epigenetic research and promising candidates for cancer therapy. While Tranylcypromine was instrumental in establishing the therapeutic potential of LSD1 inhibition, its lack of potency and selectivity are significant limitations.
This compound represents a class of second-generation LSD1 inhibitors derived from the tranylcypromine scaffold. The addition of the benzonitrile group and other modifications have been shown in related compounds to dramatically improve both potency and selectivity.[12][13] This makes these newer compounds more suitable for both in vitro and in vivo studies, as they provide a clearer understanding of the biological effects of specific LSD1 inhibition with fewer off-target effects.
For researchers investigating the role of LSD1 in cellular processes or developing novel anti-cancer therapeutics, 4-(1-Aminocyclopropyl)benzonitrile and its analogs offer a more precise and potent tool compared to Tranylcypromine. The experimental protocol provided in this guide offers a standardized method for directly comparing the efficacy of these and other LSD1 inhibitors, facilitating the selection of the most appropriate compound for specific research needs.
References
- 1. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetmol.cn [targetmol.cn]
- 7. chemuniverse.com [chemuniverse.com]
- 8. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Analysis of 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride and its Analogs: A Guide for Drug Discovery Professionals
Introduction
The cyclopropyl ring is a privileged scaffold in medicinal chemistry, prized for its unique conformational constraints and metabolic stability.[1] When incorporated into more complex structures, such as the 4-(1-Aminocyclopropyl)benzonitrile scaffold, it provides a three-dimensional architecture that can be pivotal for specific and potent interactions with biological targets. 4-(1-Aminocyclopropyl)benzonitrile hydrochloride itself is a key drug intermediate, serving as a foundational building block for the synthesis of a variety of active pharmaceutical ingredients.[2][3][4]
This guide offers a comparative analysis of 4-(1-Aminocyclopropyl)benzonitrile and its analogs, with a particular focus on their role as inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a critical enzyme in epigenetic regulation and is overexpressed in numerous cancers, making it a high-value target for therapeutic intervention.[5][6] We will delve into the structure-activity relationships (SAR), physicochemical properties, and mechanistic details that differentiate these compounds, providing researchers with the insights needed for rational drug design and development.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic profile and ultimate clinical success. For the aminocyclopropyl benzonitrile series, key parameters are influenced by substitutions on the core structure. The benzonitrile group itself is a common pharmacophore, known for its ability to participate in hydrogen bonding and its relative metabolic stability.[7]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | pKa (Predicted) |
| 4-(1-Aminocyclopropyl)benzonitrile | C₁₀H₁₀N₂ | 158.20 | 0.8 | Amine: ~8.5 |
| Analog A (e.g., N-acyl substitution) | Varies | Varies | Varies | N/A (Amide) |
| Analog B (e.g., Ring substitution) | Varies | Varies | Varies | Varies |
Data is representative and will vary based on the specific analog. pKa and XlogP values are estimations from chemical software and literature analogs.
The primary amine of the parent compound is basic, leading to protonation at physiological pH, which influences solubility and interaction with negatively charged residues in a protein's active site. Acylation of this amine to form amide analogs, a common strategy in LSD1 inhibitor design, neutralizes this basicity and introduces a new hydrogen bond donor/acceptor group, significantly altering the molecule's properties and target interactions.[6]
Structure-Activity Relationship (SAR) Analysis as LSD1 Inhibitors
The 4-(1-aminocyclopropyl)benzonitrile scaffold is a derivative of tranylcypromine, a known mechanism-based inhibitor of monoamine oxidases (MAOs) and a weak inhibitor of LSD1.[8] Analogs leverage the cyclopropylamine moiety, which covalently modifies the flavin adenine dinucleotide (FAD) cofactor essential for LSD1's enzymatic activity.[8] The benzonitrile group often serves to anchor the inhibitor in the substrate-binding pocket.
Key Structural Modifications and Their Impact:
-
N-Acylation and Amide Variations: Simple acylation of the primary amine can introduce vectors for exploring the substrate-binding channel. Aromatic and heterocyclic acyl groups have been shown to be particularly effective. For instance, benzodioxole and benzyl groups can enhance inhibitory activity.[6]
-
Aromatic Ring Substitution: Modifications to the phenyl ring of the benzonitrile moiety can fine-tune electronic properties and create additional interactions. Electron-withdrawing groups can influence the reactivity of the nitrile, though SAR in this position is highly context-dependent on the target's topology.[9]
-
Linker Modification: In more complex analogs, where the aminocyclopropyl benzonitrile is linked to another pharmacophore, the length and rigidity of the linker are critical. Linkers of four to five bond lengths between amine atoms have demonstrated superior potency in certain series.[8]
Comparative Inhibitory Activity:
The table below summarizes representative data for analogs based on the aminocyclopropyl scaffold, highlighting their potency against LSD1.
| Compound ID | Core Scaffold | Key Modification | LSD1 IC₅₀ (µM) | Reference |
| Parent Scaffold | 4-(1-Aminocyclopropyl)benzonitrile | - | >100 (Inactive) | N/A |
| Analog 14 | N-(4-(2-aminocyclopropyl)phenyl)benzamide | 4-Benzoylamino TCP derivative | 0.15 | [5] |
| Analog 11p | N-acyl cyclopropylamine | Cyclopropyl acyl group | ~40% inhibition @ 10 µM | [6] |
| Analog 11d | N-acyl cyclopropylamine | Benzodioxole acyl group | ~50% inhibition @ 10 µM | [6] |
| Clinical Candidate (e.g., GSK2879552) | Related cyclopropylamine | Optimized side chains | Potent (nM range) | [6] |
This data is compiled from multiple sources and serves as a representative comparison. Direct comparison requires standardized assays.
The data clearly indicates that the parent 4-(1-aminocyclopropyl)benzonitrile is merely a starting point. Potent LSD1 inhibition is achieved through the addition of carefully selected side chains to the amino group, which form key interactions within the enzyme's active site.[5][6]
Mechanism of Action: Covalent Inhibition of LSD1
LSD1 catalyzes the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) via an FAD-dependent oxidative process.[10] Inhibitors based on the cyclopropylamine scaffold, including analogs of 4-(1-aminocyclopropyl)benzonitrile, act as mechanism-based inactivators.
The proposed mechanism involves:
-
Initial Binding: The inhibitor binds non-covalently to the LSD1 active site. The benzonitrile moiety often extends deep into the catalytic center, forming a hydrogen bond with the critical Lys661 residue.[11]
-
Oxidation by FAD: The enzyme's FAD cofactor oxidizes the cyclopropylamine nitrogen, generating a highly reactive cyclopropyliminium ion intermediate.
-
Covalent Adduct Formation: This electrophilic intermediate is attacked by a nucleophilic portion of the reduced FAD cofactor, forming a stable, covalent bond. This adduct effectively and irreversibly inactivates the enzyme.[8]
This covalent mechanism provides a durable and potent inhibition of LSD1, leading to the re-expression of silenced tumor suppressor genes and the induction of differentiation or apoptosis in cancer cells.[10]
Experimental Protocols
To facilitate the evaluation of novel analogs, we provide a standardized protocol for a biochemical LSD1 inhibition assay.
Protocol: In Vitro LSD1/CoREST Biochemical Inhibition Assay (Amplex Red)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a di-methylated H3K4 peptide substrate.
Materials:
-
Human recombinant LSD1/CoREST complex
-
H3K4me2 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin)
-
Amplex® Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Test compounds (analogs) dissolved in DMSO
-
384-well black, flat-bottom plates
Workflow Diagram:
Caption: Workflow for the in vitro LSD1 biochemical assay.
Procedure:
-
Compound Plating: Using an acoustic dispenser, add 100 nL of test compounds (in 100% DMSO) to a 384-well plate. Include controls: DMSO only (negative control) and a known potent LSD1 inhibitor (positive control).
-
Enzyme Addition: Prepare a solution of LSD1/CoREST complex in assay buffer. Add 5 µL to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for mechanism-based inhibitors.
-
Reaction Initiation: Prepare a solution of the H3K4me2 peptide substrate in assay buffer. Add 5 µL to each well to start the reaction.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare the detection reagent by mixing Amplex Red and HRP in assay buffer according to the manufacturer's instructions. Add 10 µL of this mixture to each well.
-
Signal Development: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence intensity using a plate reader with excitation at ~535 nm and emission at ~590 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC₅₀ value.
Self-Validation: The inclusion of positive and negative controls in every plate is essential for validating the assay's performance. The Z'-factor should be calculated for each plate to ensure a robust assay window (Z' > 0.5 is considered excellent).
Conclusion
This compound is a valuable starting scaffold for the development of potent, mechanism-based inhibitors of LSD1. Structure-activity relationship studies consistently demonstrate that while the cyclopropylamine and benzonitrile moieties are crucial for the mechanism of action and anchoring, the potency and selectivity are driven by the nature of the substituents attached to the cyclopropylamine. By systematically modifying these substituents, researchers can optimize interactions within the LSD1 active site to develop highly effective therapeutic agents for oncology and other diseases where LSD1 is implicated. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to advancing this promising class of epigenetic modulators.
References
- 1. Cyclopropyl Scaffold: A Generalist for Marketed Drugs [ouci.dntb.gov.ua]
- 2. 4-(1-Aminocyclopropyl)benzonitrile (hydrochloride) | Nano diainc [nanodiainc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. New histone demethylase LSD1 inhibitor selectively targets teratocarcinoma and embryonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile [mdpi.com]
A Comparative Guide to the On-Target Activity of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride (GSK2879552), a Potent LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride, also known as GSK2879552, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The content herein is curated to assist researchers, scientists, and drug development professionals in making informed decisions by presenting its performance against other alternatives, supported by experimental data.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also referred to as KDM1A, is a critical enzyme in epigenetic regulation. As a flavin-dependent monoamine oxidase, it removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] This enzymatic activity is integral to the control of gene expression. Notably, the overexpression of LSD1 has been linked to the progression of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][3] Consequently, LSD1 has become a significant therapeutic target, spurring the development of numerous small molecule inhibitors. These inhibitors are broadly classified as either irreversible (covalent) or reversible (non-covalent) binders.[1]
On-Target Activity of this compound (GSK2879552)
GSK2879552 is a first-in-class, orally bioavailable, and selective inhibitor that acts irreversibly on LSD1.[4] Its mechanism of action involves the inhibition of KDM1A histone demethylase activity, which in turn can induce differentiation and reduce the stem-like properties of cancer cells.[5] Studies have shown that GSK2879552 can also depress the transcription of Wnt antagonists and downregulate β-catenin signaling.[5]
The potency of GSK2879552 has been demonstrated in various preclinical models. It exhibits a Kiapp of 1.7 μM and has shown anti-proliferative effects in a significant portion of AML and SCLC cell lines.[3][6] For instance, a six-day treatment with GSK2879552 resulted in potent anti-proliferative growth effects in 19 out of 25 AML cell lines.[3] In vivo studies have also demonstrated its efficacy, with oral administration leading to significant tumor growth inhibition in SCLC xenograft models.[5][6]
Comparative Performance with Alternative LSD1 Inhibitors
The landscape of LSD1 inhibitors includes several other compounds that have been investigated for their therapeutic potential. A comparison of GSK2879552 with other key inhibitors highlights its standing in the field.
| Inhibitor | Type | Potency (IC50/Ki) | Selectivity | Development Stage |
| GSK2879552 | Irreversible | Kiapp = 1.7 μM[6] | Highly selective over MAO-A/B[7] | Phase 1 Clinical Trials[6][7] |
| Tranylcypromine (TCP) | Irreversible | Ki = 19 μM (MAO-A), 16 μM (MAO-B)[8] | Non-selective (MAO inhibitor) | FDA-approved for depression |
| ORY-1001 (Iadademstat) | Irreversible | IC50 = 18 nM[8] | Potent and selective | Clinical Trials[9] |
| SP-2509 | Reversible | Ki = 31 nM, IC50 = 13 nM[9] | Highly selective over MAO-A/B | Preclinical |
It is important to note that while some compounds like SP-2509 show high potency in biochemical assays, their cellular effects may be influenced by off-target activities.[9]
Experimental Protocols for Confirming On-Target Activity
To independently verify the on-target activity of GSK2879552 or other LSD1 inhibitors, several robust assays can be employed. The choice of assay depends on the specific research question, available resources, and desired throughput.
These assays directly measure the enzymatic activity of purified LSD1 in the presence of an inhibitor.
1. Horseradish Peroxidase (HRP)-Coupled Assay: This is a continuous, real-time assay that detects the hydrogen peroxide (H₂O₂) by-product of the LSD1 demethylation reaction.
-
Principle: LSD1 demethylates its substrate (e.g., H3K4me2 peptide), producing formaldehyde and H₂O₂. HRP, in the presence of a substrate like Amplex Red, uses the H₂O₂ to generate a fluorescent or colorimetric signal.
-
Protocol Outline:
-
Prepare a reaction mixture containing LSD1 enzyme, the inhibitor (GSK2879552), and a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Initiate the reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red detection reagents.
-
Monitor the increase in fluorescence (Ex/Em ~531/595 nm) or absorbance over time in a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
-
2. Antibody-Based Assays (ELISA-like): These are endpoint assays that quantify the demethylated product using a specific antibody.
-
Principle: A biotinylated histone peptide substrate is immobilized on a streptavidin-coated plate. LSD1 and the inhibitor are added. After the reaction, a primary antibody specific to the demethylated product is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore for detection.[10]
-
Protocol Outline:
-
Coat a streptavidin plate with a biotinylated H3K4me2 peptide substrate.
-
Add the LSD1 enzyme and varying concentrations of the inhibitor. Incubate to allow the demethylation reaction to occur.
-
Wash the plate and add a primary antibody that specifically recognizes the demethylated H3K4 product.
-
Add an appropriate secondary antibody (e.g., anti-rabbit-HRP).
-
Add a chromogenic or fluorogenic substrate and measure the signal using a plate reader.
-
These assays assess the effect of the inhibitor on LSD1 activity within a cellular context.
1. Western Blotting for Histone Methylation Marks:
-
Principle: Cells are treated with the LSD1 inhibitor. Changes in the global levels of H3K4me1/2 and H3K9me1/2 are then assessed by Western blotting using specific antibodies.
-
Protocol Outline:
-
Culture cells (e.g., AML or SCLC cell lines) and treat with different concentrations of GSK2879552 for a specified time (e.g., 24-72 hours).
-
Harvest the cells and extract histones.
-
Separate the histone proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for H3K4me2, H3K9me2, and a loading control (e.g., total Histone H3).
-
Add HRP-conjugated secondary antibodies and detect the signal using chemiluminescence.
-
2. Cell Proliferation/Viability Assays:
-
Principle: The anti-proliferative effect of the LSD1 inhibitor is measured in cancer cell lines known to be sensitive to LSD1 inhibition.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of GSK2879552.
-
After a set incubation period (e.g., 6 days), assess cell viability using a reagent such as CellTiter-Glo® or by performing a CCK-8 assay.[3]
-
Determine the EC50 value for the anti-proliferative effect.
-
Visualizing the LSD1 Signaling Pathway and Experimental Workflow
Caption: The role of LSD1 in gene expression and its inhibition by GSK2879552.
Caption: Workflow for confirming the on-target activity of an LSD1 inhibitor.
Conclusion
This compound (GSK2879552) is a potent and selective irreversible inhibitor of LSD1 with demonstrated preclinical efficacy in cancer models. Its performance, when compared to other LSD1 inhibitors, positions it as a valuable tool for epigenetic research and a promising candidate for further clinical development. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate its on-target activity and explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 9. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride in LSD1 Inhibition
For researchers, scientists, and drug development professionals engaged in epigenetic modulation, particularly targeting Lysine Specific Demethylase 1 (LSD1), the selection of an appropriate inhibitor is a critical decision that dictates experimental outcomes and therapeutic potential. The 4-(1-aminocyclopropyl)benzonitrile scaffold, a derivative of tranylcypromine (TCP), is a well-established pharmacophore for irreversible, covalent inhibition of LSD1.[1] However, the therapeutic landscape is evolving, with a growing emphasis on alternative mechanisms of action to overcome the limitations associated with irreversible inhibitors, such as potential off-target effects and toxicity.[2][3]
This guide provides an in-depth comparison of key alternatives to TCP-based compounds, focusing on their mechanisms, performance in preclinical models, and the experimental protocols necessary for their evaluation. We will dissect the nuances of irreversible, reversible, and allosteric inhibitors, offering a comprehensive resource to inform your research strategy.
The Central Role of LSD1 in Oncology
Lysine Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2).[4][5] Its overexpression is implicated in a multitude of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to a block in cell differentiation and enhances proliferation and survival.[4][6][7] This makes LSD1 a compelling therapeutic target.[5][6]
The 4-(1-aminocyclopropyl)benzonitrile moiety is a cornerstone of many irreversible LSD1 inhibitors. These compounds form a covalent bond with the FAD cofactor, leading to permanent inactivation of the enzyme.[1][3] While potent, this mechanism has prompted the exploration of alternative strategies to achieve more nuanced pharmacological profiles.
A Comparative Analysis of LSD1 Inhibitor Classes
The alternatives to traditional TCP-based inhibitors can be broadly categorized by their mechanism of action: irreversible covalent, reversible non-covalent, and allosteric. Each class presents a unique set of advantages and challenges.
dot
Caption: A diagram illustrating the different classes of LSD1 inhibitors.
| Inhibitor Class | Example Compound(s) | Mechanism of Action | Key Advantages | Potential Limitations |
| Irreversible Covalent | GSK-LSD1 | Forms a permanent covalent bond with the FAD cofactor.[1][3] | High potency and prolonged duration of action. | Potential for on-target toxicities (e.g., thrombocytopenia) and off-target effects due to irreversible nature.[2] |
| Reversible Non-Covalent | Pulrodemstat (CC-90011) | Competitively or non-competitively binds to the enzyme's active site, without forming a permanent bond.[7][8] | Potentially improved safety profile and more tunable pharmacokinetics.[8] | May require more frequent dosing to maintain therapeutic concentrations. |
| Allosteric | SP-2509 | Binds to a site distinct from the active site, inducing a conformational change that modulates enzyme activity or protein-protein interactions.[9][10] | Can modulate both demethylase-dependent and -independent functions of LSD1; may offer a unique therapeutic window.[9][11] | Discovery and optimization can be more complex. |
Head-to-Head Performance Comparison: Experimental Data
The choice of an LSD1 inhibitor is contingent on the specific biological question and therapeutic context. Below is a summary of comparative data for representative compounds from each class.
| Compound | Class | IC₅₀ (LSD1) | Selectivity over MAO-A/B | Cellular Efficacy (Example) | Key Findings from Preclinical Studies |
| GSK-LSD1 | Irreversible Covalent | 16 nM[12][13][14] | >1000-fold[12][15][16] | Induces gene expression changes and inhibits cancer cell line growth with an average EC₅₀ < 5 nM.[12][16] | Demonstrates potent anti-leukemic effects by recommissioning PU.1- and C/EBPα-dependent enhancers in AML.[15] |
| Pulrodemstat (CC-90011) | Reversible Non-Covalent | 0.25 nM[17] | High selectivity against LSD2, MAO-A, and MAO-B.[7][17] | Induces differentiation in AML and SCLC cells; EC₅₀ of 7 nM for CD11b induction in THP-1 cells.[7][17] | Shows clinical activity and durable responses in patients with advanced solid tumors, with a favorable tolerability profile.[8][18] |
| SP-2509 | Allosteric | 13 nM[19][20][21] | No activity against MAO-A or MAO-B.[20][21] | Induces apoptosis and inhibits colony growth in AML cells.[20] | Attenuates the binding of LSD1 to its partner protein CoREST, impacting protein-protein interactions.[22] |
Essential Experimental Protocols for Comparative Evaluation
To rigorously compare these alternatives in your own research, a series of well-controlled biochemical and cellular assays are indispensable.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified LSD1 enzyme.
dot
Caption: A flowchart of the biochemical assay for determining IC50.
Methodology: Peroxidase-Coupled Assay [23]
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
Dilute purified recombinant human LSD1 enzyme in assay buffer.
-
Prepare a solution containing the H3K4me2 peptide substrate, horseradish peroxidase (HRP), and a suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red).[23]
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted test compounds.
-
Add the diluted LSD1 enzyme to the wells and pre-incubate.
-
Initiate the reaction by adding the substrate/detection reagent mix.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Objective: To confirm that the inhibitor engages LSD1 in a cellular context and elicits the desired biological response (e.g., induction of differentiation, inhibition of proliferation).
Methodology: Western Blot for Histone Marks and Flow Cytometry for Differentiation
-
Cell Treatment:
-
Culture a relevant cancer cell line (e.g., THP-1 or Kasumi-1 for AML) to logarithmic growth phase.[7]
-
Treat cells with a dose range of the test inhibitor for a specified time (e.g., 24-72 hours).
-
-
Western Blot Analysis:
-
Harvest cells and prepare whole-cell or nuclear lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K4me2 (the direct mark of LSD1 activity) and a loading control (e.g., total Histone H3 or GAPDH).
-
An increase in the H3K4me2 signal indicates successful LSD1 inhibition.[19]
-
-
Flow Cytometry for Differentiation Markers:
-
For AML cell lines, assess the expression of myeloid differentiation markers such as CD11b and CD86.[6]
-
Harvest and wash the treated cells.
-
Stain with fluorescently conjugated antibodies against the markers of interest.
-
Analyze the cell population using a flow cytometer to quantify the percentage of cells expressing the differentiation markers. An increase in marker expression is indicative of a pro-differentiative effect.[7]
-
Pharmacokinetic Considerations
The transition from a potent inhibitor in vitro to an effective therapeutic in vivo is critically dependent on its pharmacokinetic (PK) properties. A comprehensive PK study is essential for all novel compounds.
dot
Caption: An overview of the pharmacokinetic profiling process.
Illustrative Pharmacokinetic Parameters for an Orally Bioavailable LSD1 Inhibitor [24]
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Tₘₐₓ (h) | 0.08 | 2.0 |
| Cₘₐₓ (ng/mL) | 500 | 800 |
| AUC(₀-t) (ng·h/mL) | 1200 | 4800 |
| Half-life (t₁/₂) (h) | 4.5 | 5.0 |
| Oral Bioavailability (F%) | - | 40% |
| Note: This data is illustrative and will vary for each specific compound.[24] |
Conclusion and Future Directions
The landscape of LSD1 inhibition is rapidly expanding beyond the initial class of irreversible, TCP-based compounds. Reversible and allosteric inhibitors offer distinct mechanistic advantages that may translate into improved safety profiles and novel therapeutic applications. The choice of inhibitor should be guided by a clear understanding of the research question, whether it is maximal and sustained target inhibition or a more nuanced modulation of LSD1's multiple functions.
For drug development professionals, the data strongly suggests that reversible inhibitors like Pulrodemstat (CC-90011) hold significant promise, having already demonstrated encouraging clinical activity and tolerability.[8][18] Allosteric modulators represent a frontier with the potential to unlock new biology by affecting the non-catalytic scaffolding functions of LSD1.[9][11]
Rigorous head-to-head comparisons using standardized biochemical and cellular assays, as outlined in this guide, are paramount for making informed decisions. By carefully evaluating the potency, selectivity, mechanism of action, and pharmacokinetic properties of these diverse alternatives, researchers can select the optimal tool to advance our understanding of LSD1 biology and develop the next generation of epigenetic therapies.
References
- 1. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling New Binding Sites and Allosteric Regulation Mechanisms of LSD1 for Novel Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. beactica.com [beactica.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. medkoo.com [medkoo.com]
- 16. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. DSpace [repository.icr.ac.uk]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. SP-2509, LSD1 inhibitor (CAS 1423715-09-6) | Abcam [abcam.com]
- 22. caymanchem.com [caymanchem.com]
- 23. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
benchmarking 4-(1-Aminocyclopropyl)benzonitrile hydrochloride against standard treatments
An objective, data-driven comparison of a novel chemical entity against established standards of care is fundamental to translational science and drug development. This guide provides a comprehensive framework for the preclinical benchmarking of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride (hereafter designated as ACBN-HCl), a novel small molecule, against standard treatments.
This document is structured not as a rigid protocol but as a strategic guide from the perspective of a senior application scientist. It outlines the logical progression of experiments, explains the rationale behind methodological choices, and provides detailed, self-validating protocols to ensure data integrity. Our objective is to rigorously assess the therapeutic potential of ACBN-HCl by comparing its performance directly with established alternatives in a specific, high-unmet-need indication.
Hypothesized Mechanism and Therapeutic Indication
While this compound is a novel entity without established biological data, its structure, featuring a cyclopropylamine moiety, suggests potential activity as an enzyme inhibitor. The cyclopropylamine group is a known pharmacophore in inhibitors of flavin-dependent enzymes, such as monoamine oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).
For the purpose of this guide, we will hypothesize that ACBN-HCl is an inhibitor of LSD1 . LSD1 is a critical epigenetic regulator that is overexpressed in various cancers, including Acute Myeloid Leukemia (AML), where it plays a key role in maintaining the leukemic state by blocking cellular differentiation. Therefore, we will establish a benchmarking framework for ACBN-HCl in the context of Acute Myeloid Leukemia (AML) .
The Competitive Landscape: Standard-of-Care in AML
To benchmark ACBN-HCl, we must compare it against current frontline therapies for AML. The standard of care for newly diagnosed, fit patients has traditionally been intensive chemotherapy, often a "7+3" regimen of cytarabine and an anthracycline (e.g., daunorubicin). More recently, targeted therapies have revolutionized AML treatment, including:
-
Venetoclax: A BCL-2 inhibitor, often used in combination with hypomethylating agents for older or unfit patients.
-
FLT3 Inhibitors (e.g., Gilteritinib): For patients with FLT3 mutations.
-
IDH1/2 Inhibitors (e.g., Ivosidenib, Enasidenib): For patients with mutations in IDH1 or IDH2.
Our preclinical models and assays will therefore include these agents as direct comparators to contextualize the efficacy of ACBN-HCl.
Phase 1: In Vitro Proof-of-Concept and Potency Assessment
The initial phase focuses on validating the hypothesized mechanism of action and quantifying the potency of ACBN-HCl in relevant biological systems.
Biochemical Target Engagement
Causality: The first step is to confirm that ACBN-HCl directly interacts with and inhibits its hypothesized target, LSD1, and to determine its potency (IC50). This biochemical assay isolates the drug-target interaction from complex cellular processes.
Experimental Protocol: LSD1 Inhibitor Biochemical Assay
-
Reagents: Recombinant human LSD1/CoREST complex, H3K4me2-biotinylated peptide substrate, horseradish peroxidase (HRP)-conjugated antibody, Amplex Red reagent.
-
Procedure: a. Prepare a 10-point serial dilution of ACBN-HCl (e.g., from 100 µM to 1 nM) in assay buffer. Include a known LSD1 inhibitor (e.g., Tranylcypromine) as a positive control and DMSO as a vehicle control. b. Add 5 µL of each dilution to a 384-well plate. c. Add 5 µL of recombinant LSD1/CoREST complex and incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the demethylase reaction by adding 10 µL of the H3K4me2 peptide substrate. e. Incubate for 1 hour at 37°C. f. Stop the reaction and detect the hydrogen peroxide byproduct by adding the HRP/Amplex Red working solution. g. Read fluorescence intensity on a plate reader (Ex/Em = 535/590 nm).
-
Data Analysis: Convert fluorescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of ACBN-HCl concentration and fit to a four-parameter logistic model to determine the IC50 value.
Cellular Activity in AML Models
Causality: Moving from a biochemical to a cellular context is crucial. This step assesses if ACBN-HCl can engage its target within a cell and elicit a desired anti-leukemic effect. We will use established AML cell lines representing different genetic subtypes.
Experimental Protocol: Anti-Proliferation and Apoptosis Assays
-
Cell Lines: Use a panel of human AML cell lines (e.g., MV4-11 (FLT3-ITD), MOLM-13 (FLT3-ITD), OCI-AML3 (NPM1c)).
-
Anti-Proliferation (72-hour assay): a. Seed cells in 96-well plates at an appropriate density. b. Treat with a 10-point concentration range of ACBN-HCl and comparator drugs (Venetoclax, Gilteritinib). c. After 72 hours, add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence. d. Calculate GI50 (concentration for 50% growth inhibition) values.
-
Apoptosis Assay (Annexin V/PI Staining): a. Treat cells with ACBN-HCl and comparators at their respective GI50 concentrations for 48 hours. b. Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. c. Stain with FITC-Annexin V and Propidium Iodide (PI). d. Analyze by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
Illustrative Data Summary Table
| Compound | Target | Biochemical IC50 (LSD1) | MV4-11 GI50 | OCI-AML3 GI50 | % Apoptosis (OCI-AML3) |
| ACBN-HCl | LSD1 (Hypothesized) | [Illustrative: 15 nM] | [Illustrative: 120 nM] | [Illustrative: 95 nM] | [Illustrative: 45%] |
| Tranylcypromine | LSD1 (Non-selective) | 2,100 nM | >10,000 nM | >10,000 nM | <10% |
| Venetoclax | BCL-2 | N/A | >10,000 nM | 8 nM | 65% |
| Gilteritinib | FLT3 | N/A | 1.5 nM | >10,000 nM | 70% (in MV4-11) |
Note: Data are for illustrative purposes to demonstrate benchmarking context.
Phase 2: In Vivo Efficacy and Pharmacodynamic Response
Causality: Successful in vitro activity must translate to efficacy in a complex living organism. This phase evaluates the performance of ACBN-HCl in a relevant animal model of AML, directly comparing it to a clinical standard of care.
Experimental Workflow: AML Xenograft Model
This workflow outlines the critical path from model establishment to endpoint analysis for evaluating ACBN-HCl against a standard-of-care agent like Venetoclax.
Caption: In vivo AML xenograft study workflow.
Experimental Protocol: OCI-AML3 Xenograft Efficacy Study
-
Model System: Female NOD-scid gamma (NSG) mice, 6-8 weeks old.
-
Cell Inoculation: Intravenously inject 5 x 10^6 OCI-AML3 cells (stably expressing luciferase) into each mouse.
-
Randomization: Once a consistent bioluminescent signal is detected (typically day 10-14), randomize mice into treatment groups (n=10 per group):
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: ACBN-HCl (dose determined by prior PK/tolerability studies)
-
Group 3: Venetoclax (100 mg/kg)
-
-
Dosing and Monitoring: Administer compounds orally once daily. Monitor animal health and body weight daily. Measure tumor burden via BLI twice weekly.
-
Endpoints:
-
Efficacy: The primary endpoint is overall survival. The secondary endpoint is the change in BLI signal intensity over time.
-
Pharmacodynamics: At the end of the study, harvest bone marrow and spleen. Assess global levels of H3K4me2 (the LSD1 substrate) by Western Blot or Immunohistochemistry to confirm target engagement in vivo. A significant increase in H3K4me2 levels in the ACBN-HCl group relative to the vehicle would validate its mechanism of action.
-
Illustrative Data Summary Table
| Treatment Group | Median Survival (Days) | Tumor Growth Inhibition (%) | Target Engagement (H3K4me2 Fold Change) |
| Vehicle | [Illustrative: 25] | N/A | 1.0 |
| ACBN-HCl | [Illustrative: 45] | [Illustrative: 75%] | [Illustrative: 3.5x] |
| Venetoclax | [Illustrative: 52] | [Illustrative: 88%] | 1.1x |
Note: Data are for illustrative purposes to demonstrate benchmarking context.
Logical Framework for Go/No-Go Decision
The data gathered through this benchmarking framework enables a structured decision-making process.
Caption: Go/No-Go decision-making framework.
Conclusion
This guide outlines a rigorous, multi-phased strategy for benchmarking the novel compound this compound against standard-of-care treatments for Acute Myeloid Leukemia, based on the scientifically plausible hypothesis that it functions as an LSD1 inhibitor. By systematically progressing from biochemical validation to cellular assays and finally to in vivo efficacy models, this framework provides the necessary data to make an informed, evidence-based decision on the compound's therapeutic potential. The direct comparison to established agents like Venetoclax at each stage ensures that the performance of ACBN-HCl is evaluated in a clinically relevant context, which is essential for its potential advancement into formal drug development programs.
Independent Verification of 4-(1-Aminocyclopropyl)benzonitrile Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the independent verification of the identity, purity, and quality of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients, ensuring the integrity of this compound is paramount for reproducible research and the development of safe and effective therapeutics.[1][2][3] This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It further presents a comparative analysis of expected data with commercially available information, empowering researchers to confidently assess the quality of their starting materials.
Introduction: The Critical Role of Starting Material Verification
This compound is a key building block in medicinal chemistry. Its structural motif is incorporated into a variety of investigational compounds. The purity and structural integrity of this starting material directly impact the outcome of multi-step syntheses, influencing yield, impurity profiles, and the biological activity of the final compounds. Therefore, independent verification of supplier-provided data is not merely a quality control measure but a fundamental aspect of scientific rigor.
This guide is structured to provide both the "how" and the "why" behind the analytical verification process. We will delve into the practical aspects of experimental setup and data interpretation, grounded in the established principles of analytical chemistry.
Commercially Available Data: A Starting Point for Comparison
Several chemical suppliers offer this compound. Typically, a Certificate of Analysis (CoA) is provided, which includes basic physicochemical properties and a purity assessment. For instance, a publicly available CoA from MedChemExpress for their batch of this compound (CAS No. 136949-84-6) indicates an appearance of an off-white to light yellow solid and a purity of 98.87% as determined by HPLC. While valuable, this information should be considered a baseline for a more thorough, in-house verification.
Table 1: Summary of Typical Commercially Available Data
| Parameter | Typical Specification | Source |
| CAS Number | 136949-84-6 | N/A |
| Molecular Formula | C₁₀H₁₁ClN₂ | [4] |
| Molecular Weight | 194.66 g/mol | [4] |
| Appearance | Off-white to light yellow solid | MedChemExpress CoA |
| Purity (HPLC) | ≥98% | MedChemExpress CoA |
Experimental Protocols for Independent Verification
The following protocols are designed to be robust and reproducible. The choice of specific instruments and reagents may be adapted based on laboratory availability, but the underlying principles should be maintained.
Purity Determination and Comparison by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone of purity analysis, allowing for the separation and quantification of the main compound from any impurities. A well-developed HPLC method provides a reliable percentage purity value that can be directly compared to the supplier's specifications.
Experimental Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity verification.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). A common starting gradient is 10% to 90% acetonitrile over 15 minutes. The organic modifier and acid are chosen to ensure good peak shape and retention of the polar analyte.
-
Standard Preparation: Accurately weigh and dissolve this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
HPLC System and Column:
-
System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for separating this moderately polar compound from potential non-polar impurities.
-
Detection Wavelength: Set the UV detector to 254 nm, a common wavelength for aromatic compounds.
-
-
Injection and Elution: Inject 10 µL of the standard solution and run the gradient method.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Comparative Analysis: The calculated HPLC purity should be in close agreement with the value provided on the supplier's CoA. Any significant discrepancies or the presence of major unknown impurity peaks warrant further investigation.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the connectivity of atoms and the overall molecular framework. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.
Expected ¹H NMR Spectral Features:
Based on the structure, the following proton signals are anticipated (chemical shifts are approximate and can vary based on solvent and concentration):
-
Aromatic Protons: Two doublets in the range of 7.5-8.0 ppm, corresponding to the protons on the benzene ring. The para-substitution pattern will result in a characteristic AA'BB' splitting pattern.
-
Cyclopropyl Protons: Two multiplets or complex signals in the range of 1.0-2.0 ppm, corresponding to the diastereotopic methylene protons of the cyclopropyl ring.
-
Amine Protons: A broad singlet that can appear over a wide chemical shift range, often downfield, and its integration should correspond to three protons (due to the ammonium hydrochloride form).
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Four signals in the aromatic region (approximately 120-150 ppm).
-
Nitrile Carbon: A signal around 118-125 ppm.
-
Cyclopropyl Carbons: Signals for the quaternary and methylene carbons of the cyclopropyl ring in the aliphatic region (approximately 15-40 ppm).
Experimental Workflow:
References
A Comparative Guide to the Specificity and Selectivity of Cyclopropylamine-Based LSD1 Inhibitors
Introduction: Targeting Epigenetic Regulation through LSD1
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) has emerged as a critical therapeutic target in oncology and other diseases. As a flavin adenine dinucleotide (FAD)-dependent enzyme, LSD1 plays a pivotal role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3 (primarily H3K4 and H3K9), thereby modulating gene expression.[1][2] Its overexpression is frequently associated with poor prognosis in various cancers, making it an attractive target for therapeutic intervention.[3][4]
A prominent class of LSD1 inhibitors is built upon a cyclopropylamine scaffold. The compound 4-(1-Aminocyclopropyl)benzonitrile hydrochloride represents a key chemical intermediate, or synthon, used in the synthesis of these potent inhibitors. The defining feature of this class is the trans-2-phenylcyclopropylamine (TCP) moiety, famously known from the antidepressant drug tranylcypromine.[2][5] This chemical group acts as a "warhead," enabling a mechanism-based irreversible inactivation of LSD1.[5][6] However, this same mechanism presents a significant challenge: selectivity. LSD1 shares structural and mechanistic homology with monoamine oxidases A and B (MAO-A and MAO-B), which are also FAD-dependent enzymes involved in neurotransmitter metabolism.[2][7] Consequently, early-generation inhibitors based on this scaffold often exhibit cross-reactivity with MAOs, leading to potential off-target effects.[8]
This guide provides an in-depth analysis of the specificity and selectivity of cyclopropylamine-based LSD1 inhibitors. We will compare key compounds from this class against each other and against alternative inhibitor scaffolds, supported by quantitative experimental data. We will also detail the methodologies required to validate these critical performance parameters, offering researchers a comprehensive framework for inhibitor evaluation.
Mechanism of Irreversible Inhibition: The Role of the Cyclopropylamine Warhead
The therapeutic efficacy and potential toxicity of cyclopropylamine-based inhibitors are intrinsically linked to their mechanism of action. These compounds are mechanism-based inactivators, meaning the enzyme itself catalyzes its own inhibition. The process unfolds in two key steps:
-
Reversible Binding: The inhibitor first binds non-covalently to the LSD1 active site.[7] The affinity of this initial binding is a key determinant of the inhibitor's overall potency and is defined by the inhibition constant (KI).
-
Covalent Inactivation: Once bound, the LSD1 enzyme oxidizes the cyclopropylamine nitrogen. This initiates a radical-mediated ring-opening of the strained cyclopropyl group, which then forms a permanent, covalent bond with the N5 atom of the FAD cofactor.[2][5] This adduct effectively neutralizes the enzyme. The rate of this inactivation step is defined by the constant kinact.
The overall efficiency of the inhibitor is best described by the ratio kinact/KI.[5][9] A major goal in drug development is to design molecules with high affinity (low KI) and an efficient rate of inactivation for LSD1, while minimizing these parameters for off-targets like MAO-A and MAO-B.
Caption: Mechanism of irreversible inhibition of LSD1 by cyclopropylamine-based compounds.
Comparative Analysis of Inhibitor Specificity and Selectivity
The true value of an LSD1 inhibitor lies not just in its potency against its intended target, but also in its selectivity over related enzymes. The following table summarizes key performance data for several cyclopropylamine-based inhibitors and compares them with a non-cyclopropylamine alternative. Potency is measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. Selectivity is assessed by comparing the IC50 for LSD1 to that for MAO-A and MAO-B.
| Compound | Class/Scaffold | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Selectivity Profile | Reference(s) |
| Tranylcypromine (TCP) | Phenylcyclopropylamine | ~5,600 nM | ~2,840 nM | ~730 nM | Non-selective; more potent against MAOs than LSD1. | [10] |
| GSK2879552 | Phenylcyclopropylamine | 24 nM | >100,000 nM | >100,000 nM | Highly selective for LSD1 over MAOs (>4000-fold). | [11] |
| Iadademstat (ORY-1001) | Phenylcyclopropylamine | 18 nM | >100,000 nM | >100,000 nM | Highly selective for LSD1 over MAOs (>5000-fold). | [11] |
| Compound 29b | TCP Derivative | 11 nM | >100,000 nM | >100,000 nM | Excellent selectivity over MAO-B. | [12] |
| SP-2509 (Seclidemstat) | Non-covalent, Reversible | ~2,500 nM | >100,000 nM | >100,000 nM | Highly selective; represents an alternative mechanism. | [10] |
Note: IC50 values can vary between different assay formats and conditions. The data presented here are for comparative purposes.
As the data clearly illustrate, significant progress has been made in designing TCP derivatives like GSK2879552 and Iadademstat that achieve high potency for LSD1 while demonstrating remarkable selectivity against MAOs.[11] This is accomplished by adding chemical moieties to the core TCP scaffold that create specific, favorable interactions within the large substrate-binding cleft of LSD1—a feature not present in the more compact active sites of MAOs.[8] In contrast, the parent compound, tranylcypromine, is a relatively weak LSD1 inhibitor and is more potent against MAOs.[10] The reversible inhibitor SP-2509 shows that high selectivity can also be achieved through a non-covalent mechanism, providing an important alternative for researchers.[10]
Experimental Protocols for Determining Specificity and Selectivity
Accurate determination of inhibitor potency and selectivity is paramount. The following are standardized, step-by-step protocols for the key biochemical assays required for this evaluation.
Protocol 1: In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Fluorometric Method)
This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.
Principle: LSD1 demethylates a synthetic peptide substrate (e.g., H3K4me2), producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which is directly proportional to enzyme activity.[10][13]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.[13]
-
LSD1 Enzyme: Dilute recombinant human LSD1/CoREST complex in assay buffer to a final concentration of ~40 nM.[13]
-
Substrate: Dilute a dimethylated histone H3 peptide substrate (e.g., H3(1-21)K4me2) in assay buffer to a concentration equal to its Michaelis constant (Km).[13]
-
Detection Mix: Prepare a solution containing Amplex Red and HRP in assay buffer according to the manufacturer's recommendations.[13]
-
-
Assay Procedure (96-well format):
-
Add 25 µL of assay buffer to each well of a black 96-well plate.
-
Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 12.5 µL of diluted LSD1 enzyme to all wells.
-
Pre-incubate the plate for 15 minutes on ice to allow for inhibitor binding.[13]
-
To initiate the enzymatic reaction, add 12.5 µL of the peptide substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and initiate detection by adding 50 µL of the Detection Mix.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a plate reader with excitation at ~530-540 nm and emission at ~585-595 nm.[14]
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Normalize the data to the vehicle control (100% activity). Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the peroxidase-coupled LSD1 inhibition assay.
Protocol 2: In Vitro MAO-A/B Inhibition Assay (Fluorometric Method)
This protocol is used to determine the off-target activity of the compounds against MAO-A and MAO-B.
Principle: This assay operates on the same principle as the LSD1 assay, measuring H₂O₂ production. The key differences are the enzyme (recombinant human MAO-A or MAO-B) and the substrate used. p-Tyramine can be used as a substrate for both isoforms, while benzylamine is more selective for MAO-B.[15] Specific inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) are used as positive controls.[15]
Step-by-Step Methodology:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor and positive controls (clorgyline, selegiline) in DMSO.
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.[15]
-
Enzymes: Dilute recombinant human MAO-A or MAO-B in assay buffer.
-
Substrate: Prepare a stock solution of p-Tyramine or Benzylamine in ddH₂O.[15]
-
Detection Mix: Prepare Amplex Red and HRP solution as described in Protocol 1.
-
-
Assay Procedure (96-well format):
-
The procedure is analogous to the LSD1 assay. Combine the test compound, the respective MAO enzyme, and buffer in the wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the appropriate substrate (e.g., p-Tyramine).
-
Incubate for 20-30 minutes at 37°C.
-
Add the Detection Mix.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence as described for the LSD1 assay.
-
Calculate the IC50 values for MAO-A and MAO-B inhibition. The ratio of IC50 (MAO) / IC50 (LSD1) provides a quantitative measure of selectivity.
-
Conclusion and Future Directions
The this compound scaffold is a cornerstone for the development of potent, irreversible LSD1 inhibitors. While early compounds based on the parent tranylcypromine structure suffered from a lack of selectivity against monoamine oxidases, modern medicinal chemistry efforts have produced highly selective next-generation inhibitors.[9][11][12] This has been achieved by decorating the core scaffold with functional groups that exploit the unique structural features of the LSD1 active site.[8]
For researchers in the field, the rigorous, quantitative assessment of both specificity and selectivity is non-negotiable. The protocols detailed in this guide provide a robust framework for such evaluations. By systematically comparing on-target potency (LSD1) with off-target activity (MAO-A/B), scientists can identify compounds with the most promising therapeutic window. The continued exploration of novel cyclopropylamine derivatives, alongside the development of alternative scaffolds like reversible inhibitors, will be crucial in realizing the full therapeutic potential of targeting LSD1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1-Aminocyclopropyl)benzonitrile hydrochloride
Introduction: 4-(1-Aminocyclopropyl)benzonitrile hydrochloride is a novel research chemical with significant potential in medicinal chemistry and drug development.[1][2] As with any potent, biologically active compound, its lifecycle does not end upon the completion of an experiment. The responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste safely and effectively, ensuring a secure environment for both laboratory personnel and the wider community.
Part 1: Hazard Profile and Inherent Risks
A thorough understanding of a chemical's hazard profile is the foundation of its safe handling and disposal. This compound is classified with several key hazards that dictate the necessary precautions.[3]
Mechanism of Hazard: The primary risks associated with this compound stem from its irritant properties and its potential for acute toxicity if ingested.[3] As a nitrile-containing compound, there is a significant, albeit conditional, risk of releasing highly toxic hydrogen cyanide (HCN) gas. This can occur under specific conditions, such as exposure to strong acids, high heat during improper incineration, or certain chemical reactions.[4] Therefore, disposal procedures are designed to mitigate these risks at every stage.
| Hazard Classification (GHS) | Hazard Statement | Causality and Implication for Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion of waste material can be harmful. This underscores the need for secure, clearly labeled waste containers and strict prohibition of eating or drinking in the lab.[3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or solutions can cause skin irritation. This mandates the use of nitrile gloves and lab coats, and requires that any contaminated PPE be disposed of as hazardous waste.[3][5] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | The fine, solid nature of the compound makes it an eye hazard. Goggles or a face shield are essential. Any spill cleanup requires careful handling to avoid aerosolizing the powder.[3][5] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract. All handling and weighing of the solid waste should be performed in a certified chemical fume hood to prevent exposure.[3][5] |
Part 2: The Regulatory Imperative: Compliance and Oversight
The disposal of laboratory chemical waste is not merely a matter of good practice; it is a legal requirement. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[6][7] These regulations establish a "cradle-to-grave" system for managing hazardous waste.[7]
Key Regulatory Concepts:
-
Hazardous Waste Generator: Your laboratory is considered a hazardous waste generator. You are legally responsible for the waste from the moment it is created until its final, safe disposal.[8]
-
Waste Characterization: You must determine if your waste is hazardous. Based on its GHS classifications, this compound waste would be characterized as hazardous due to its toxicity.[9][10]
-
Satellite Accumulation Area (SAA): This is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[9][11] Strict rules apply to SAAs regarding container labeling, condition, and maximum accumulation volumes (typically 55 gallons).[9]
The Golden Rule: Always consult your institution's Environmental Health & Safety (EHS) department. They are the definitive authority on local, state, and federal requirements and will provide specific guidance and resources for waste pickup and disposal.
Part 3: Standard Operating Protocol for Disposal
This protocol outlines the procedural steps for safely disposing of this compound waste, from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Chemical splash goggles or a full-face shield.
-
Hand Protection: Chemically resistant gloves (nitrile is appropriate).
-
Body Protection: A lab coat.
-
Respiratory Protection: All handling of solid waste or spill cleanup must be done in a chemical fume hood.[4][12]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[11]
-
Designate a Specific Waste Stream: This compound is a non-halogenated, solid organic chemical waste .
-
Do NOT Mix: Never mix this waste with:
Step 3: Containerization and Labeling
Waste must be accumulated in a designated, properly managed container.
-
Select an Appropriate Container:
-
Label the Container Correctly:
-
Affix a "Hazardous Waste" label provided by your institution's EHS department.
-
Clearly list all chemical constituents by their full name, including "this compound." Do not use abbreviations.
-
Indicate the approximate percentages of each component.
-
Keep the container closed at all times, except when adding waste.[11]
-
Step 4: Accumulation in a Satellite Area
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation.[11]
-
It should be in a secondary containment tray to catch any potential leaks.[13]
-
The area must be inspected weekly for any signs of leakage or container degradation.[6][11]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.
-
Professional Disposal: The waste will be handled by a licensed hazardous waste management company. The most probable final disposal method for this type of compound is high-temperature incineration in a specialized, permitted facility.[14] This process ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, with scrubbers to manage any hazardous off-gassing.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste containing this compound.
Caption: Decision workflow for proper waste management.
Part 4: Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is vital to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact EHS or the emergency response team.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Control Access: Prevent unauthorized personnel from entering the spill area.
-
Cleanup (Small Spills Only): If you are trained and it is safe to do so for a small spill:
-
Wear full PPE as described in Part 3.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large amounts of liquid.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4]
-
Clean the spill area with an appropriate decontaminating solution and washcloths, disposing of all cleanup materials as hazardous waste.
-
-
Report: Report all spills to your supervisor and EHS department, regardless of size.
Part 5: Proactive Waste Minimization
The most effective disposal strategy begins with generating less waste.[9]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[9]
-
Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[9]
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates.
By adhering to these protocols, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

